Core Scaffold: 6-Azaindole | Functional Class: Halogenated Heterocycle Executive Summary This technical guide analyzes 2-iodo-1H-pyrrolo[2,3-c]pyridine (also known as 2-iodo-6-azaindole), a critical intermediate in the s...
This technical guide analyzes 2-iodo-1H-pyrrolo[2,3-c]pyridine (also known as 2-iodo-6-azaindole), a critical intermediate in the synthesis of type I and type II kinase inhibitors. Unlike its ubiquitous isomer 7-azaindole, the 6-azaindole scaffold offers a distinct vector for hydrogen bond acceptance at the N6 position, often exploiting unique solvent-exposed regions in ATP-binding pockets. The C2-iodine substituent serves as a high-reactivity "warhead" for palladium-catalyzed cross-coupling, enabling the rapid elaboration of structure-activity relationships (SAR) in late-stage drug discovery.
Structural Analysis & Electronic Properties[1]
The molecule comprises a fused bicyclic system: a pyridine ring fused to a pyrrole ring across the C2-C3 bond of the pyridine.[1]
Nomenclature & Numbering
The IUPAC numbering is critical to distinguish this scaffold from other azaindole isomers.
Substituent: Iodine at position 2 (adjacent to the pyrrole nitrogen).[5]
Electronic Distribution
The 6-azaindole core is electron-deficient compared to indole due to the electronegative pyridine nitrogen (N6).
N1-H (Pyrrole): Hydrogen bond donor (pKa ~15 in DMSO). The C2-iodine increases acidity via inductive electron withdrawal (-I effect), potentially strengthening H-bond interactions with backbone carbonyls in protein targets.
N6 (Pyridine): Hydrogen bond acceptor (pKa ~7.95 for the conjugate acid). This nitrogen is solvent-accessible and often used to anchor the molecule via water-mediated bridges.
C2-I Bond: The C-I bond is polarized and weak (bond dissociation energy ~50-60 kcal/mol), making it highly susceptible to oxidative addition by zero-valent transition metals (Pd, Ni).
Physicochemical Profile (Predicted)
Property
Value
Implication
Molecular Weight
244.03 g/mol
Fragment-like; ideal for FBDD.
cLogP
~1.9 - 2.2
Moderate lipophilicity; good membrane permeability.
TPSA
~28 Ų
High oral bioavailability potential.
H-Bond Donors
1 (NH)
Key interaction with hinge regions (e.g., kinases).
H-Bond Acceptors
1 (Pyridine N)
Vector for specificity against off-targets.
Synthetic Pathways[2][6][7][8][9]
Direct electrophilic iodination of 6-azaindole typically fails to yield the C2-iodo product selectively; it favors the C3 position (beta to the pyrrole nitrogen) due to the inherent reactivity of the pyrrole ring. Therefore, Directed Ortho-Metalation (DoM) is the industry-standard protocol for C2 functionalization.
Primary Route: Directed Ortho-Metalation (DoM)
This route requires protecting the N1 nitrogen to direct the lithiation to the C2 position via coordination (CIPE: Complex Induced Proximity Effect).
Workflow Diagram (DOT)
Caption: Figure 1. Regioselective synthesis of 2-iodo-6-azaindole via Directed Ortho-Metalation (DoM).
Detailed Protocol
Objective: Synthesis of 1-(2-(trimethylsilyl)ethoxymethyl)-2-iodo-1H-pyrrolo[2,3-c]pyridine.
Protection (SEM-Group Installation):
Suspend NaH (1.2 equiv, 60% in oil) in anhydrous DMF at 0°C under Argon.
Add 6-azaindole (1.0 equiv) portion-wise. Stir for 30 min until H2 evolution ceases.
Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.
Validation: LCMS shows M+H (MW + 130).
Lithiation (The Critical Step):
Dissolve N-SEM-6-azaindole in anhydrous THF (0.1 M concentration).
Cool to -78°C (Dry ice/Acetone bath).
Add n-Butyllithium (1.2 equiv, 2.5M in hexanes) dropwise over 20 mins.
Mechanism:[6][1][7][8][9][10] The SEM group coordinates Li, directing deprotonation specifically to C2.
Stir at -78°C for 45-60 mins.
Iodination:
Dissolve Iodine (I2, 1.3 equiv) in a minimal amount of THF.
Add the I2 solution dropwise to the lithiated species at -78°C.
Observation: The solution typically transitions from yellow/orange to dark brown, then lightens as I2 is consumed.
Work-up:
Quench with saturated aq. NH4Cl while cold.
Wash organic layer with 10% Na2S2O3 (sodium thiosulfate) to remove excess iodine (critical for removing purple color).
Extract with EtOAc, dry over Na2SO4, and concentrate.
Purify via Flash Chromatography (Hexane/EtOAc gradient).
Reactivity Profile & Applications
The C2-iodine atom is a versatile handle. Unlike C3-halogenated variants which are prone to elimination or rearrangement, the C2-iodo motif is stable but highly reactive under catalytic conditions.
Cross-Coupling Matrix
Reaction Type
Catalyst System
Coupling Partner
Product Outcome
Suzuki-Miyaura
Pd(dppf)Cl2, K2CO3
Aryl Boronic Acids
2-Aryl-6-azaindoles (Bi-aryl pharmacophores)
Sonogashira
Pd(PPh3)2Cl2, CuI
Terminal Alkynes
2-Alkynyl-6-azaindoles (Rigid linkers)
Buchwald-Hartwig
Pd2(dba)3, Xantphos
Amines/Amides
2-Amino-6-azaindoles (Solubility enhancers)
Heck
Pd(OAc)2, P(o-tol)3
Alkenes
2-Alkenyl derivatives
Medicinal Chemistry: Kinase Inhibition Logic
In kinase drug discovery, 6-azaindoles mimic the purine ring of ATP.
Hinge Binding: The N1-H and N6 act as a donor-acceptor pair that can bind to the kinase hinge region (e.g., Glu/Leu residues).
Gatekeeper Interaction: Substituents introduced at C2 (via the iodine handle) extend into the hydrophobic pocket or the solvent front, depending on the specific kinase topology (e.g., JAK2 vs. JAK3 selectivity).
SAR Logic Diagram (DOT)
Caption: Figure 2.[1][11] Pharmacophore mapping and SAR expansion logic for 2-iodo-6-azaindole.
Safety & Handling
Stability: The C-I bond is light-sensitive. Store the compound in amber vials under inert atmosphere (Argon/Nitrogen) at -20°C to prevent deiodination or oxidation.
Toxicity: Like many halogenated heterocycles, treat as a potential alkylating agent and skin sensitizer. Use double-gloving and work within a fume hood.
References
Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[4] Tetrahedron, vol. 63, no.[4] 36, 2007, pp. 8689–8707.[4]
Lérida, L., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, vol. 26, no. 19, 2021, p. 5768. (Note: Discusses homologous 7-azaindole chemistry applicable to 6-azaindole).
Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132.
PubChem Compound Summary. "2-iodo-1H-pyrrolo[2,3-c]pyridine (CID 21704731)." National Center for Biotechnology Information.
Hands, D., et al. "A Convenient Synthesis of 6-Azaindoles." Synthesis, vol. 1996, no. 07, pp. 877-882.
Technical Guide: 2-Iodo-6-Azaindole – Synthesis, Properties, and Utility in Drug Discovery
Executive Summary 2-Iodo-6-azaindole (2-iodo-1H-pyrrolo[2,3-c]pyridine) represents a high-value molecular scaffold in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers a unique vector for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Iodo-6-azaindole (2-iodo-1H-pyrrolo[2,3-c]pyridine) represents a high-value molecular scaffold in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers a unique vector for "scaffold hopping," allowing researchers to modulate physicochemical properties (solubility, lipophilicity) and metabolic stability while retaining critical hydrogen-bonding motifs required for kinase binding. This guide details the compound's identity, a validated synthesis protocol overcoming regioselectivity challenges, and its reactivity profile for downstream library generation.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Property
Data
Chemical Name
2-Iodo-1H-pyrrolo[2,3-c]pyridine
Common Name
2-Iodo-6-azaindole
CAS Number
1227270-26-9
Molecular Formula
C₇H₅IN₂
Molecular Weight
244.03 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)
~7.95 (Parent 6-azaindole N-H)
LogP (Predicted)
~2.1
Structural Insight:
Unlike the more common 7-azaindole, the 6-azaindole scaffold places the pyridine nitrogen at the 6-position. This subtle shift significantly alters the electronic landscape, reducing the acidity of the N1-proton compared to 7-azaindole and changing the vector of the lone pair for hydrogen bonding interactions in the ATP-binding pocket of kinases.
Synthesis: Overcoming Regioselectivity Challenges
The Challenge: C2 vs. C3 Selectivity
Direct electrophilic halogenation (e.g., using NIS or
) of 6-azaindole predominantly yields the 3-iodo isomer. This is due to the electron-rich nature of the pyrrole C3 position (beta-position), which is electronically favored for Electrophilic Aromatic Substitution ().
The Solution: Directed ortho-Metalation (DoM)
To access the 2-iodo derivative exclusively, a lithiation strategy is required. The N1-proton must first be masked with a directing group (DG) that facilitates deprotonation at the adjacent C2 position.
Validated Synthetic Protocol
Step 1: N-Protection (SEM Group Installation)
Dissolve 6-azaindole (1.0 eq) in anhydrous DMF at 0 °C.
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the sodium salt.
Warm to RT and stir for 2 h. Quench with water, extract with EtOAc.
Result:1-(SEM)-6-azaindole .
Step 2: C2-Lithiation and Iodination
Dissolve 1-(SEM)-6-azaindole in anhydrous THF under Argon. Cool to -78 °C .[1][2]
Add tert-Butyllithium (1.7 M in pentane, 1.2 eq) dropwise.
Note:t-BuLi is preferred over n-BuLi for cleaner C2-deprotonation of N-protected azaindoles due to the lower acidity of the C2-H.
Stir at -78 °C for 1 h to ensure complete lithiation (formation of the C2-lithio species).
Add a solution of Iodine (
, 1.3 eq) in THF dropwise.
Stir for 30 min at -78 °C, then allow to warm to RT.
Quench with saturated
(to reduce excess iodine) and extract.
Step 3: Deprotection (Optional)
If the free N-H is required immediately: Treat with TBAF (1 M in THF) and ethylenediamine (scavenger) at reflux.
Strategic Note: Most medicinal chemists retain the protecting group for subsequent cross-coupling reactions to prevent catalyst poisoning by the free N-H.
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the divergent pathways for C2 vs. C3 functionalization and the downstream utility of the 2-iodo handle.
Figure 1: Divergent synthesis pathways showing the necessity of the Directed ortho-Metalation (DoM) strategy to achieve C2-regioselectivity, contrasting with the C3-selectivity of direct halogenation.
Reactivity Profile & Applications
Cross-Coupling Capabilities
The C2-iodine bond is weak and highly reactive toward oxidative addition by Palladium(0) species. This makes 2-iodo-6-azaindole a superior electrophile compared to its bromo- or chloro-analogs.
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the rapid construction of biaryl systems common in kinase inhibitors (e.g., mimicking the hinge-binding region).
Recommended Catalyst:
or with XPhos for sterically hindered substrates.
Sonogashira: Introduction of alkynyl linkers.
Conditions:
(5 mol%), CuI (2 mol%), , DMF, RT.
Buchwald-Hartwig: Installation of amine side chains to tune solubility.
Note: Requires strong bases (NaOtBu); ensure the azaindole nitrogen is protected to prevent deprotonation.
Medicinal Chemistry Utility
Scaffold Hopping: 6-Azaindole is often used to replace Indole or 7-Azaindole cores. The N6 nitrogen provides an additional hydrogen bond acceptor that can interact with specific residues (e.g., Serine or Threonine) in the ATP-binding pocket, potentially improving potency or selectivity.
Solubility: The pyridine nitrogen (N6) lowers the LogP and increases aqueous solubility compared to the parent indole, addressing a common failure mode in drug development.
Safety & Handling
Hazards: 2-Iodo-6-azaindole is an organoiodide and should be treated as a potential irritant and sensitizer.
Light Sensitivity: Carbon-Iodine bonds are photosensitive. Store the solid in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8 °C to prevent homolytic cleavage and discoloration (iodine liberation).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56961858 (2-iodo-1H-pyrrolo[2,3-c]pyridine).
[Link]
Song, J. J., et al. Organometallic Methods for the Synthesis and Functionalization of Azaindoles.Chem. Soc. Rev., 2007. (Contextualizing DoM strategy for azaindoles).
[Link]
Lérida, L., et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.Molecules, 2021.[5][6] (Comparative reactivity of azaindole isomers).
[Link]
Technical Deep Dive: 2-Iodo-6-Azaindole vs. 7-Azaindole
Executive Summary This guide delineates the structural, electronic, and synthetic divergences between 2-iodo-6-azaindole and the privileged scaffold 7-azaindole . While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide delineates the structural, electronic, and synthetic divergences between 2-iodo-6-azaindole and the privileged scaffold 7-azaindole . While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) serves as a ubiquitous bioisostere for purine in kinase inhibitors, 2-iodo-6-azaindole represents a specialized, pre-functionalized electrophile derived from the 6-azaindole isomer. The critical distinction lies in their reactivity vectors : 7-azaindole is naturally nucleophilic at C3, whereas 2-iodo-6-azaindole is engineered to be electrophilic at C2, enabling orthogonal synthetic strategies.
Part 1: Structural & Electronic Architecture
The fundamental difference begins with the nitrogen positioning within the pyridine ring, which dictates the electronic landscape and binding capabilities.
Isomerism and Numbering
7-Azaindole: Nitrogen at position 7 (adjacent to the pyrrole NH).[1][2][3] This creates a "purine-like" hydrogen bond donor-acceptor motif (N1-H donor, N7 acceptor).
6-Azaindole: Nitrogen at position 6.[1][2][3][4][5][6] This alters the dipole moment and the vector of hydrogen bond acceptance.
2-Iodo Substitution: The presence of iodine at C2 in the 6-azaindole derivative breaks the standard reactivity patterns, introducing a "chemical handle" for transition-metal catalysis.
Figure 1: Structural comparison highlighting the N-position shift and functionalization.
Physicochemical Comparison (pKa and Solubility)
The position of the pyridine nitrogen drastically affects basicity. 7-azaindole is significantly less basic than 6-azaindole due to the proximity of the pyrrole NH, which allows for unique tautomeric stabilization.
Feature
7-Azaindole
6-Azaindole (Core of 2-Iodo derivative)
IUPAC Name
1H-pyrrolo[2,3-b]pyridine
1H-pyrrolo[2,3-c]pyridine
pKa (Conjugate Acid)
~3.67 (Less Basic)
~5.61 (More Basic)
H-Bond Motif
1,3-Donor/Acceptor (Purine mimic)
1,4-Donor/Acceptor
Primary Reactivity
Nucleophilic attack at C3
Electrophilic coupling at C2 (due to Iodine)
Kinase Binding
Hinge Region Binder (ATP Site)
Allosteric or Solvent Front Binder
Data Source: Calculated pKa values based on resonance stabilization [1].
Part 2: Synthetic Divergence
This is the most critical technical differentiator for drug development.
7-Azaindole: The C3-Nucleophile
7-Azaindole behaves similarly to indole. The electron-rich pyrrole ring drives electrophiles to the C3 position .
Limitation: Direct functionalization at C2 is difficult and often requires N-protection and directed lithiation (DoM).
2-Iodo-6-Azaindole: The C2-Electrophile
The "2-iodo" moiety in 2-iodo-6-azaindole inverts the standard reactivity. Instead of reacting with electrophiles, the molecule itself acts as the electrophile (at C2) in cross-coupling reactions.
Mechanism: Oxidative Addition (Pd0 insertion into C-I bond).
Degassing: Charge a microwave vial with reagents and solvent. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).
Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
Mechanism:
Oxidative Addition: Pd(0) inserts into the C2–I bond.
Transmetallation:[7] Phenyl group transfers from Boron to Palladium.
Reductive Elimination: C2–Phenyl bond forms; Pd(0) regenerates.
Outcome: 2-Phenyl-6-azaindole.
Part 4: Medicinal Chemistry Implications[2][8][9]
Binding Modes
7-Azaindole: The N1-H and N7 act as a "bidentate" anchor. In kinase inhibitors like Vemurafenib (structurally related), this motif binds to the hinge region of the kinase ATP pocket [2].
6-Azaindole: The N1-H and N6 are spatially separated by an extra carbon. This prevents the tight bidentate binding seen in 7-azaindoles, making 6-azaindoles better suited for targets where a wider H-bond network is required, or as allosteric modulators (e.g., CB1 receptors) [3].
Strategic Selection
Use 7-Azaindole when: Targeting ATP-binding sites in kinases; requiring a rigid, planar H-bond donor/acceptor pair.
Use 2-Iodo-6-Azaindole when: You need to build a library of compounds with diversity at the C2 position; you are exploring novel IP space outside the crowded 7-azaindole landscape; or the target pocket requires a different H-bond vector (N6).
References
Organic Chemistry Portal. (2024). Synthesis of Azaindoles. [Link]
National Institutes of Health (PMC). (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
The 6-Azaindole (Pyrrolo[2,3-c]pyridine) Scaffold: A Technical Guide for Medicinal Chemists
The following technical guide details the medicinal chemistry, physicochemical properties, and synthetic utility of the 6-azaindole scaffold. Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, physicochemical properties, and synthetic utility of the 6-azaindole scaffold.
Executive Summary
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a distinct and underutilized bioisostere of the indole and purine systems.[1][2][3] While its isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), has achieved widespread commercial success (e.g., Vemurafenib), the 6-azaindole offers a unique physicochemical profile characterized by significantly higher basicity (pKa ~8.[1][2][4]0) and distinct hydrogen-bonding vectors.[1][2][3][4][5] This scaffold gained authoritative validation with the FDA approval of Fostemsavir (Rukobia) , an HIV-1 attachment inhibitor that leverages the 6-azaindole core for optimal solubility and target engagement.[1][2][3]
This guide analyzes the structural causality, synthetic architectures, and experimental protocols required to deploy 6-azaindole in drug discovery.[2][4]
Part 1: Physicochemical & Structural Profile[1][2][3]
Electronic Distribution and Basicity
The defining feature of 6-azaindole, distinguishing it from indole and 4-, 5-, or 7-azaindoles, is the position of the pyridine nitrogen relative to the pyrrole nitrogen.[1][2][3]
The "Push-Pull" System: The pyrrole nitrogen (N1) acts as an electron donor, while the pyridine nitrogen (N6) acts as an acceptor.[1][2] In the 6-isomer, these atoms are para-like in their conjugation path, creating a strong resonance stabilization of the protonated form.[2]
pKa Implications:
Indole: pKa ~ -2.4 (protonation).[1][2][3][4] Neutral at physiological pH.[1][2][4]
7-Azaindole: pKa ~ 4.6. Mostly neutral at physiological pH.[1][2][4]
6-Azaindole: pKa ~ 8.0. Predominantly protonated at physiological pH (7.4).[1][2][4]
Implication for Drug Design: The high basicity of N6 allows 6-azaindole to serve as a soluble, cationic anchor in binding pockets, capable of forming salt bridges with aspartate or glutamate residues—an interaction mode unavailable to neutral indoles.[2][4]
Comparative Physicochemical Data
The following table contrasts the core properties of the scaffold variants.
The diagram below illustrates the resonance stabilization that drives the high basicity of the 6-azaindole scaffold compared to the 7-isomer.
Caption: Comparative electronic profile showing the high basicity and solubility potential of the 6-azaindole scaffold versus the kinase-privileged 7-azaindole.
Part 2: Synthetic Architectures
Synthesis of the 6-azaindole core is historically more challenging than the 7-isomer due to the lack of commercially available starting materials like 2-aminopyridine.[1][2][3] Two primary strategies are dominant in modern medicinal chemistry.
Strategy A: The Modified Reissert-Henze (De Novo Construction)
This approach builds the pyrrole ring onto a pre-existing pyridine.[1][2][3] It is robust for generating the parent core.[2][4]
Mechanism: Larock-type heteroannulation or Sonogashira coupling followed by cyclization.[1][2][3][4]
Synthetic Workflow Diagram
Caption: Two primary synthetic routes to the 6-azaindole scaffold: The Batcho-Leimgruber variation (left) and Pd-catalyzed cyclization (right).[1][2][3][7]
Part 3: Medicinal Chemistry Utility & Case Studies
Case Study: Fostemsavir (Rukobia)
Fostemsavir is the first-in-class HIV-1 attachment inhibitor.[1][2][3] Its active moiety, Temsavir , utilizes a highly substituted 6-azaindole core.[1][2][4]
Role of the Scaffold: The 6-azaindole core provides the rigid template necessary to orient the C3-glyoxylamide group (which binds into the gp120 conserved region) and the C7-triazole group.[1][2][3]
C7 Functionalization: Uniquely, Temsavir is substituted at the C7 position (the carbon between the pyridine nitrogen and the ring junction).[2] This position is sterically demanding and electronically sensitive, demonstrating the versatility of the scaffold.[2][4]
Kinase Inhibition (Selectivity Switch)
While 7-azaindoles are "privileged" kinase scaffolds (mimicking Adenine), 6-azaindoles are increasingly used to dial out off-target kinase activity.[1][2][3][4]
Mechanism: The shift of the nitrogen from N7 to N6 alters the hydrogen bond acceptor vector in the hinge region.[2] If a kinase requires a specific acceptor at the N7 position (common in many ATP sites), switching to 6-azaindole abolishes binding, thereby improving selectivity for targets that do not require that specific interaction.[1][2][4]
Part 4: Experimental Protocols
Protocol: Synthesis of 1H-pyrrolo[2,3-c]pyridine (Parent Core)
Validation: Based on the Batcho-Leimgruber indole synthesis adaptation.[1][2][3]
Enamine Formation: Charge a pressure tube with 3-nitro-4-methylpyridine (10 mmol) and DMF (10 mL). Add DMF-DMA (30 mmol). Seal and heat to 140°C for 12 hours. The solution will turn deep red/purple.[1][2][4]
Workup 1: Cool to room temperature. Concentrate in vacuo to remove excess DMF-DMA.[1][2][3][4] The residue (trans-β-dimethylamino-2-nitrostyrene derivative) is used directly.[1][2][3]
Reductive Cyclization: Dissolve the residue in Methanol (50 mL). Add 10% Pd/C (10 wt% loading).
Hydrogenation: Stir under H2 atmosphere (balloon pressure is sufficient, 1 atm) at room temperature for 4-6 hours. Monitor by TLC (the nitro group reduces to the amine, which spontaneously attacks the enamine double bond to close the ring).[2]
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH 95:5).
Yield: Expect 60-75% yield of a white to off-white solid.[1][2][3][4]
Protocol: pKa Determination (Spectrophotometric)
Why this is critical: To verify the ionization state of your specific derivative.[2][4][8][9]
Preparation: Prepare a 50 µM solution of the 6-azaindole derivative in a mixed buffer system (citrate-phosphate-borate) covering pH 2.0 to 12.0.
Measurement: Record UV-Vis spectra (200-400 nm) at 0.5 pH unit intervals.
Analysis: Track the bathochromic shift of the λmax. The protonated pyridine species typically absorbs at a longer wavelength than the neutral species due to increased conjugation.[2][4]
Calculation: Plot Absorbance vs. pH at the shifted λmax. The inflection point represents the pKa.[1][2][4]
References
ViiV Healthcare. (2020).[1][2][4] Rukobia (fostemsavir) Prescribing Information. U.S. Food and Drug Administration.[1][2][4] [Link]
Context: Official FDA grounding for the clinical application of the 6-azaindole scaffold in Fostemsavir.[1][2][3]
Meanwell, N. A., et al. (2018).[2][4] Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry, 61(15), 62-80.[1][2][4] [Link][1][2][3]
Context: Detailed SAR explaining the selection of the 6-azaindole core over the indole core for optimal gp120 binding.
Popowycz, F., et al. (2007).[2][4] Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron, 63(36), 8689-8707.[1][2][4] [Link][1][2][3]
Context: The definitive review on synthetic routes for azaindole isomers.[1][2][4]
Adler, M., et al. (2014).[2][4] Physicochemical Characterization of Azaindoles. Journal of Pharmaceutical Sciences. [Link]
Context: Source for pKa and solubility comparisons between indole and azaindole isomers.
PubChem. (2024).[1][2][4][6] Compound Summary: 6-Azaindole.[1][2][3][4][9] National Library of Medicine.[1][2][4] [Link]
Context: Verification of chemical structure (pyrrolo[2,3-c]pyridine) and basic identifiers.
Bioisosteric Profiling & Synthetic Utility of 2-Iodo-Pyrrolo[2,3-c]pyridine
Executive Summary 2-iodo-pyrrolo[2,3-c]pyridine (2-iodo-6-azaindole) represents a high-value scaffold in modern medicinal chemistry, serving as both a versatile synthetic intermediate and a functional bioisostere of 2-io...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-iodo-pyrrolo[2,3-c]pyridine (2-iodo-6-azaindole) represents a high-value scaffold in modern medicinal chemistry, serving as both a versatile synthetic intermediate and a functional bioisostere of 2-iodoindole. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core possesses a unique electronic profile characterized by a significantly higher basicity (pKa ~8.0) and a distinct hydrogen bond acceptor vector.
This guide details the physicochemical properties, "sigma-hole" driven halogen bonding potential, and the critical regioselective synthetic pathways required to access the C2-iodinated motif. It is designed for medicinal chemists seeking to exploit this scaffold for kinase inhibition, GPCR modulation, and fragment-based drug discovery (FBDD).
Structural & Electronic Landscape
The pyrrolo[2,3-c]pyridine core is defined by the fusion of a pyrrole ring with a pyridine ring, where the pyridine nitrogen is located at position 6. This structural arrangement creates a "push-pull" electronic system analogous to 4-aminopyridine, resulting in distinct acid-base properties compared to indole and 7-azaindole.
Bioisosteric Comparison
The following table contrasts the core properties of the 6-azaindole scaffold against its primary isosteres.
Property
Indole
7-Azaindole (Pyrrolo[2,3-b])
6-Azaindole (Pyrrolo[2,3-c])
H-Bond Acceptors
0
1 (N7, weak base)
1 (N6, strong base)
H-Bond Donors
1 (NH)
1 (NH)
1 (NH)
pKa (Conj. Acid)
-2.4 (very weak base)
~4.6
~8.0
Electronic Character
Electron-rich
Electron-deficient (Pyridine ring)
Electron-deficient (Pyridine ring)
Solubility (Aq)
Low
Moderate
High (pH dependent)
Key Insight: The elevated pKa of 6-azaindole allows it to exist as a cationic species at physiological pH (7.4), potentially forming salt bridges within protein pockets that are inaccessible to neutral indoles or less basic 7-azaindoles.
Interaction Map
The diagram below illustrates the pharmacophoric features of 2-iodo-pyrrolo[2,3-c]pyridine, highlighting the critical "Sigma Hole" provided by the iodine atom.
Figure 1: Pharmacophoric interaction map showing the dual H-bond/Halogen-bond capability.
The Iodine Advantage: Halogen Bonding & Lipophilicity
The introduction of iodine at the C2 position is not merely for synthetic utility (cross-coupling); it serves as a functional moiety in drug-target interactions.
The Sigma Hole
Iodine is highly polarizable. When attached to the electron-deficient 6-azaindole ring, the electron density is pulled away from the distal tip of the iodine atom along the C-I bond axis. This creates a region of positive electrostatic potential known as the sigma hole .
Mechanism: The positive sigma hole (
) interacts with nucleophilic backbone carbonyl oxygens or histidine nitrogens in the target protein.
Strength: These halogen bonds can approach the strength of hydrogen bonds (1–5 kcal/mol) and are highly directional (160°–180° angle preference).
Lipophilicity Modulation
Replacing a C2-Hydrogen with Iodine significantly increases lipophilicity (
LogP 1.1–1.2). This modification is strategic for:
Improving permeability across the blood-brain barrier (BBB).
Filling hydrophobic pockets in kinase hinge regions (e.g., "Gatekeeper" residues).
Synthetic Accessibility: Regioselective Protocol
Direct electrophilic iodination (e.g., using NIS) of azaindoles typically favors the electron-rich C3 position. To selectively access the 2-iodo derivative, a lithiation-directed approach is required.
Synthesis Workflow
The following protocol ensures regiocontrol at C2 by utilizing the acidity of the C2-proton (~pKa 30) relative to other ring protons, facilitated by a directing group (DG) on the pyrrole nitrogen.
Figure 2: Regioselective synthesis pathway via directed ortho-lithiation.
Detailed Methodology
Step 1: Protection (SEM group installation)
Dissolve 6-azaindole (1.0 eq) in anhydrous DMF at 0°C.
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.
Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.
Validation: TLC should show conversion to a less polar spot.
Step 2 & 3: Lithiation and Iodination
Dissolve N-SEM-6-azaindole in anhydrous THF under Argon. Cool to -78°C .
Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise over 20 mins.
Note: The solution often turns yellow/orange, indicating formation of the C2-lithio species.
Stir at -78°C for 45–60 mins.
Add a solution of Iodine (
, 1.3 eq) in THF dropwise.
Stir for 30 mins at -78°C, then allow to warm to RT.
Quench: Saturated aq.
(to reduce excess iodine).
Step 4: Deprotection (Optional for subsequent coupling)
If the free NH is required: Treat with TBAF (1M in THF) and ethylenediamine at reflux, or use TFA/DCM depending on the protecting group stability.
Experimental Validation
To ensure the integrity of the synthesized scaffold and its utility, the following assays are recommended.
Solubility Profiling (Thermodynamic)
Due to the basic pyridine nitrogen, solubility is highly pH-dependent.
Protocol: Shake-flask method (24h equilibrium).
Buffers: pH 1.2 (SGF), pH 7.4 (PBS).
Expectation: High solubility at pH 1.2 (>1 mg/mL) due to protonation; Moderate solubility at pH 7.4 (likely > indole due to polarity).
Observation: The 6-azaindole nitrogen can coordinate Pd species. If yields are low, switch to a bulky ligand system like XPhos Pd G2 to prevent catalyst poisoning.
References
Halogen Bonding in Drug Discovery:
Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." J. Med.[1] Chem., 2013.[2][3]
[Link]
Azaindole Synthesis & Properties:
Popowycz, F., et al.[1] "Synthesis and Reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007.[1]
[Link]
Regioselective Lithiation of Azaindoles:
Schlosser, M., et al. "Site-Selective Metallation of Azaindoles." Eur. J. Org. Chem., 2012.[1]
[Link]
pKa Prediction and Measurement of Heterocycles:
Liao, C., et al. "In Silico Prediction of pKa for Drug-Like Heterocycles." J. Chem. Inf. Model., 2009.
[Link]
An In-depth Technical Guide to the Solubility of 2-iodo-1H-pyrrolo[2,3-c]pyridine in DMSO
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility of 2-iodo-1H-pyrrolo[2,3-c]pyridine, a member of the 6-azaindole family, in dimethy...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 2-iodo-1H-pyrrolo[2,3-c]pyridine, a member of the 6-azaindole family, in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, the following sections synthesize chemical principles with practical laboratory applications to empower researchers in their experimental design and execution.
Introduction to 2-iodo-1H-pyrrolo[2,3-c]pyridine and its Significance
2-iodo-1H-pyrrolo[2,3-c]pyridine, also known as 2-iodo-6-azaindole, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and potential therapeutics for diseases such as cancer and Alzheimer's disease.[1] The iodo-substitution at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]
Given its role as a synthetic intermediate, understanding the solubility of 2-iodo-1H-pyrrolo[2,3-c]pyridine in common organic solvents is paramount for its effective use in research and development. Dimethyl sulfoxide (DMSO) is a universal solvent in this context, prized for its ability to dissolve a wide array of compounds for chemical reactions and biological screening.
The Role of DMSO as a Premier Solvent in Research
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent with the chemical formula (CH₃)₂SO.[4] Its remarkable solvent properties stem from its molecular structure, which imparts a high dielectric constant and allows it to effectively solvate a broad spectrum of both polar and nonpolar compounds.[5]
Key Properties of DMSO Relevant to Solubility:
Property
Value
Significance for Solubility
Polarity
Aprotic, Polar
Efficiently dissolves a wide range of organic molecules, including heterocyclic compounds.[5][6]
Boiling Point
189 °C (372 °F)
Allows for reactions at elevated temperatures but can be challenging to remove.[4]
Miscibility
Miscible with water and many organic solvents
Facilitates its use in creating stock solutions for biological assays that are subsequently diluted in aqueous media.[7]
Toxicity
Relatively low
Considered less toxic than other polar aprotic solvents like DMF and DMAc.[4]
DMSO's ability to act as a solvent and, in some cases, a reactant or oxidant, makes it a versatile tool in the synthetic chemist's arsenal.[8] For drug discovery applications, it is the solvent of choice for creating high-concentration stock solutions of test compounds for high-throughput screening.
Solubility Profile of 2-iodo-1H-pyrrolo[2,3-c]pyridine in DMSO
The pyrrolo[2,3-c]pyridine core, being a nitrogen-containing heterocycle, possesses polar characteristics. The introduction of an iodine atom at the 2-position increases the molecular weight and can influence intermolecular interactions. Generally, heterocyclic compounds, including other iodo-substituted pyrrolopyridines and azaindoles, exhibit good solubility in DMSO. For instance, 5-Bromo-7-azaindole has a reported solubility of 100 mg/mL in DMSO.[9] It is therefore highly probable that 2-iodo-1H-pyrrolo[2,3-c]pyridine is also readily soluble in DMSO at concentrations commonly used for stock solutions in drug discovery (e.g., 10-100 mM).
However, for precise experimental work, it is imperative to determine the empirical solubility. The following sections provide detailed protocols for this purpose.
Experimental Determination of Solubility in DMSO
To ensure the accuracy and reproducibility of experimental results, the solubility of 2-iodo-1H-pyrrolo[2,3-c]pyridine in DMSO should be determined empirically. The following protocols outline established methods for this determination.
Method 1: Thermodynamic Solubility Determination
This method determines the equilibrium solubility of the compound in DMSO at a specific temperature.
Protocol:
Preparation of a Supersaturated Solution:
Weigh approximately 10 mg of 2-iodo-1H-pyrrolo[2,3-c]pyridine into a 2 mL microcentrifuge tube.
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
Vortex the mixture vigorously for 2-3 minutes.[10]
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.
Equilibration:
Incubate the supersaturated solution at a controlled room temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium.[10]
Gently agitate the solution periodically during this incubation period.
Separation of Undissolved Solid:
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[10]
Quantification of Dissolved Solute:
Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile).
Determine the concentration of 2-iodo-1H-pyrrolo[2,3-c]pyridine in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector, referencing a standard curve of the compound.
The following diagram illustrates the workflow for thermodynamic solubility determination:
Caption: Workflow for Thermodynamic Solubility Determination.
This method provides a more rapid assessment of solubility and is often employed in early drug discovery.
Protocol:
Preparation of Stock Solution:
Prepare a high-concentration stock solution of 2-iodo-1H-pyrrolo[2,3-c]pyridine in DMSO (e.g., 100 mM).
Serial Dilution:
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
Addition to Aqueous Buffer:
Add a small volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a final DMSO concentration typically below 1%.
Precipitation Detection:
Allow the solutions to equilibrate for a set period (e.g., 1-2 hours).
Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
The following diagram illustrates the relationship between the compound's properties and the choice of solubility determination method:
Caption: Decision logic for selecting a solubility determination method.
Conclusion
2-iodo-1H-pyrrolo[2,3-c]pyridine is a valuable building block in modern drug discovery, and a thorough understanding of its solubility in DMSO is critical for its effective application. While a precise, published solubility value is not available, the chemical nature of the compound and the known properties of DMSO strongly suggest good solubility. For rigorous scientific work, the provided experimental protocols for thermodynamic and kinetic solubility determination will enable researchers to obtain accurate and reliable data tailored to their specific experimental needs. This empirical approach ensures the integrity of subsequent chemical reactions and biological assays, ultimately contributing to the successful advancement of research and development projects.
References
Vertex AI Search. Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry.
Oreate AI Blog. (2025, December 30).
RSC Publishing. (2025, November 19).
American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
Wikipedia. Dimethyl sulfoxide.
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
Singhvi, G., et al.
U.S. Environmental Protection Agency. 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Properties.
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
PMC. (2016, December 1). Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes.
PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Literature review of 2-substituted 6-azaindole derivatives
Synthesis, Functionalization, and Medicinal Chemistry Applications Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of indole in modern drug discovery. Unlike its m...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Functionalization, and Medicinal Chemistry Applications
Executive Summary
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of indole in modern drug discovery. Unlike its more common isomer, 7-azaindole, the 6-azaindole core positions the pyridine nitrogen at the 6-position, significantly altering the electronic landscape and hydrogen-bonding potential of the fused system. This structural nuance offers distinct advantages: improved aqueous solubility due to the basicity of N6 (
), enhanced metabolic stability, and unique vectors for - stacking interactions in kinase hinge regions.
This guide provides a technical deep-dive into the 2-substituted 6-azaindole subclass. Functionalization at the C2 position is chemically challenging due to the electron-deficient nature of the pyridine ring, which deactivates the pyrrole C2 towards electrophilic attack. Consequently, traditional indole protocols often fail, necessitating specialized de novo ring construction strategies or directed metalation techniques.
Part 1: Structural & Electronic Analysis
The 6-azaindole core is defined by a pyridine ring fused to a pyrrole ring. The positioning of the nitrogen atoms dictates the reactivity profile.
N1 (Pyrrole Nitrogen): Weakly acidic (
in DMSO). Acts as a hydrogen bond donor (HBD).
N6 (Pyridine Nitrogen): Basic and nucleophilic. Acts as a hydrogen bond acceptor (HBA). Its presence pulls electron density from the pyrrole ring, making C2 and C3 less nucleophilic than in indole.
C2 Position: The focal point of this review. In 6-azaindole, C2 is less susceptible to direct electrophilic substitution (e.g., halogenation) compared to indole. However, the acidity of the C2 proton is slightly increased, making lithiation a viable (though sensitive) pathway.
Comparative Physicochemical Profile
Property
Indole
7-Azaindole
6-Azaindole
Implication
H-Bonding
1 HBD
1 HBD, 1 HBA (N7)
1 HBD, 1 HBA (N6)
N6 vector points "outward" (para to C3), ideal for solvent interaction.
LogP
High
Moderate
Low
6-Azaindole often improves solubility of lipophilic leads.
C2 Reactivity
Nucleophilic
Nucleophilic
Electron-Deficient
Requires de novo synthesis or directed lithiation.
pKa (Conj. Acid)
-2.4
4.6
6.5
N6 is the most basic site; protonation occurs here first.
Part 2: Synthetic Strategies
The synthesis of 2-substituted 6-azaindoles is bifurcated into two main logic streams: De Novo Ring Construction (preferred for C2 diversity) and Post-Synthetic Functionalization (challenging).
Strategy A: De Novo Synthesis via Dilithiation (The "Gold Standard")
The most robust method for accessing 2-substituted 6-azaindoles is the condensation of 3-amino-4-picoline (3-amino-4-methylpyridine) with carboxylic esters. This approach leverages the acidity of the C4-methyl group.
Mechanism:
Dilithiation: Treatment of 3-amino-4-picoline with 2.2-3.0 equivalents of a strong base (e.g., sec-BuLi or n-BuLi) generates a dianion. The first equivalent deprotonates the amine (N-Li), and the second deprotonates the lateral methyl group (
-Li).
Condensation: The methyl carbanion attacks the ester carbonyl.
Cyclization: Intramolecular attack of the amide nitrogen onto the ketone (or hemiaminal formation) followed by dehydration yields the aromatic 6-azaindole core.
Advantages:
One-Pot: Can be performed without isolating intermediates.
Regiocontrol: The substituent at C2 is defined strictly by the ester used (R-COOEt
R at C2).
Scope: Tolerates alkyl, aryl, and heteroaryl esters.
Strategy B: Electrophilic [4+1] Cyclization
For fluorinated derivatives (e.g., 2-trifluoromethyl-6-azaindole), a specialized [4+1] cyclization using trifluoroacetic anhydride (TFAA) is highly effective.
Reagent: TFAA (acts as both the C2 carbon source and the cyclizing agent).
Condition: No metal catalyst required; proceeds via acylation followed by acid-mediated ring closure.
Strategy C: Post-Synthetic C-H Activation
Direct functionalization of the pre-formed 6-azaindole ring at C2 is difficult because the N6 nitrogen directs metalation/activation to the adjacent C5 or C7 positions (ortho to pyridine N).
N-Oxide Route: Oxidation to 6-azaindole-N-oxide activates C7 for arylation, not C2.
Direct C2 Arylation: While Pd-catalyzed C2-arylation exists for 7-azaindoles (using N-oxide or directing groups), it is less developed for 6-azaindoles due to the lack of a directing heteroatom at position 7.
Minisci Reaction: Radical alkylation typically occurs at C7 or C5 (alpha to N6), making it unsuitable for selective C2 functionalization.
Part 3: Visualization of Synthetic Logic
Figure 1: Synthetic logic flow for accessing 2-substituted 6-azaindoles. Method A (Dilithiation) allows for the broadest diversity at C2, while Method C is generally avoided due to poor regioselectivity.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine via Dilithiation
Based on the methodology established by Hands et al. (2005).
Reagents:
3-Amino-4-methylpyridine (1.0 equiv)
sec-Butyllithium (2.5 - 3.0 equiv, 1.4 M in cyclohexane)
Ethyl benzoate (1.1 equiv)
Anhydrous THF (Solvent)
Step-by-Step Workflow:
Dianion Generation:
Flame-dry a 3-neck round-bottom flask under Argon.
Role of 6-Azaindole: The scaffold was designed to replace the pyridine ring of GSK-354. The 6-azaindole core provides a rigid bicyclic framework that fits the LSD1 active site, with the N1-H and N6 acting as critical anchor points.
SAR Finding: While indole-2-carboxamides (e.g., Org27569) are potent, replacing the indole with 6-azaindole retains allosteric modulation capability but significantly improves aqueous solubility (due to N6).
Trade-off: In some derivatives, the 6-azaindole analog showed reduced binding affinity compared to the indole, suggesting the N6 lone pair might face a repulsive interaction or lack a hydrophobic contact present in the indole binding pocket. This highlights the "Bioisostere Paradox"—physicochemical gain vs. affinity loss.
3. Kinase Inhibition (General)
Binding Mode: 6-Azaindoles typically bind to the kinase hinge region. The N1-H acts as a donor to the hinge backbone carbonyl, while N6 can accept a hydrogen bond or interact with water networks, distinct from the N7 of 7-azaindole.
References
Hands, D., et al. (2005). "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters." Journal of Organic Chemistry. Link
Zheng, C., et al. (2023).[14] "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[5][6][7][8][14] ACS Medicinal Chemistry Letters. Link[6]
Alaverdashvili, M., et al. (2018).[12] "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators." Cannabis and Cannabinoid Research. Link
Ivonin, S., et al. (2023). "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations." ChemRxiv. Link
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Suzuki-Miyaura Coupling of 2-Iodo-1H-pyrrolo[2,3-c]pyridine
Content Type: Advanced Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Strategic Overview & Mechanistic Insight
The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a high-value pharmacophore in kinase inhibitor discovery, serving as a bioisostere to indole and 7-azaindole. While the 7-azaindole ([2,3-b] isomer) is ubiquitous in literature, the 6-azaindole offers a distinct hydrogen bond acceptor vector at the N6 position, often critical for selectivity in ATP-binding pockets.
Functionalization at the C2 position via 2-iodo-1H-pyrrolo[2,3-c]pyridine presents unique synthetic challenges compared to its indole counterparts:
Electronic Deficiency: The pyridine ring renders the system electron-deficient, making the oxidative addition of Pd(0) to the C2-I bond slower than in electron-rich indoles.
Catalyst Poisoning: The unmasked N6 nitrogen is a potent ligand for Palladium, capable of displacing phosphines and arresting the catalytic cycle.
Acidity of N1-H: The N1 proton is significantly more acidic (pKa ~12-13) than indole. Without protection, it deprotonates under basic Suzuki conditions, forming an insoluble azaindolyl anion that further sequesters the catalyst.
Expert Directive: Successful coupling requires a "Protect-Activate-Couple" strategy. Direct coupling of the unprotected 2-iodo species is prone to low yields and hydrodehalogenation.
Decision Matrix: Route Selection
Before initiating the coupling, assess your substrate compatibility using the following logic flow.
Optimized Experimental Protocol
Protocol A: Coupling of N-Protected 2-Iodo-6-azaindole
Best for: Complex boronic acids, late-stage functionalization.
Substrate: 1-(PG)-2-iodo-1H-pyrrolo[2,3-c]pyridine (PG = Boc, SEM, or Tosyl).
Note: Boc is preferred for ease of removal, but SEM provides better solubility for lipophilic couplings.
In a glovebox or under active Argon flow, charge a microwave vial or Schlenk tube with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Catalyst (5 mol%).
Why XPhos? The biaryl dialkylphosphine ligands (Buchwald type) create a bulky coordination sphere that prevents the N6-pyridine nitrogen from binding to the Pd center.
Solvent Degassing (Critical):
Sparge the 1,4-Dioxane and Water separately with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the sensitive azaindole.
Add the solvent mixture (0.1 M concentration relative to substrate) to the reaction vessel.
Activation:
Add the aqueous K₃PO₄ solution.
Seal the vessel immediately.
Reaction:
Thermal: Heat to 85–90 °C for 4–6 hours.
Microwave: 110 °C for 30–45 minutes.
Monitoring: Monitor by LC-MS. Look for the disappearance of the iodide (M+) and appearance of product.
Warning: If you observe de-iodination (M-I+H), lower the temperature to 70 °C and increase catalyst loading.
Work-up:
Dilute with EtOAc and wash with water.
Specific Purification Note: 6-azaindoles are polar. If using Boc protection, avoid acidic washes (HCl) during workup to prevent premature deprotection. Use brine/water only.
Protocol B: "Protecting-Group-Free" Conditions
Only use if protection is impossible. Yields are typically 30-50% lower.
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
Base: K₂CO₃ (solid, 3 equiv)
Solvent: n-Butanol / Water (4:1)
Temp: 100 °C
Mechanism: SPhos is exceptionally efficient at transmetallation and can tolerate the free NH, but the N6 nitrogen remains a competitive inhibitor.
Troubleshooting & Optimization Guide
The following table synthesizes common failure modes and their chemical causality.
Observation
Diagnosis
Corrective Action
Hydrodehalogenation (Iodine replaced by H)
-Hydride elimination or protodemetallation dominates.
Switch solvent to DMF (anhydrous) to reduce proton sources. Switch base to Cs₂CO₃ .
No Reaction (Starting Material remains)
Catalyst poisoning by N6.
Switch ligand to XPhos or CataCXium A . Increase temp to 110 °C.
Homocoupling of Boronic Acid
Oxidative coupling due to O₂.
Rigorous degassing (freeze-pump-thaw). Add 1 mol% Hydroquinone as scavenger.
Protodeboronation (Boronic acid loses B)
Unstable boronic acid species (e.g., 2-pyridyl).
Use Boronic Ester (Pinacol) instead of acid. Switch base to KF .
Mechanistic Pathway (DOT Visualization)
The cycle highlights the specific interference of the Azaindole Nitrogen (N6).
References
Synthesis of 2-Substituted 6-Azaindoles (De Novo Cyclization Strategy)
Title: A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters.[7][8][9]
Source: Journal of Organic Chemistry (ACS).
URL:[Link]
General Reactivity of Azaindoles in Cross-Coupling
Title: Synthesis and Reactivity of 7-Azaindoles (Applicable to 6-Azaindole isomers).
Source: Current Organic Chemistry.[3][10]
URL:[Link]
Protecting-Group-Free Suzuki Coupling (Methodology Basis)
Title: Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane.
Source: Journal of Organic Chemistry.[1]
URL:[Link]
Review of Pyrrolo[2,3-c]pyridine Therapeutics
Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.[11]
Source: National University of Pharmacy (Ukraine).
URL:[Link]
Application Note: Precision Synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine from 6-azaindole
Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors (e.g., JAK, PI3K). While C3-functionalizat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors (e.g., JAK, PI3K). While C3-functionalization is readily achievable via electrophilic aromatic substitution, C2-functionalization presents a significant synthetic challenge due to the lower electron density of the pyrrole ring caused by the fused pyridine unit.
This Application Note details a robust, scalable protocol for the synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine . Unlike direct iodination methods that suffer from poor regioselectivity (favoring C3), this protocol utilizes a Directed ortho-Metalation (DoM) strategy involving N-protection, C2-lithiation, and electrophilic quench. This route ensures >95% regioselectivity and high yields, suitable for downstream Suzuki-Miyaura or Sonogashira couplings.
Retrosynthetic Strategy & Mechanistic Logic
The synthesis relies on the "Complex Induced Proximity Effect" (CIPE). The acidity of the C2-proton in 6-azaindole (
in DMSO, estimated) is significantly enhanced by an electron-withdrawing protecting group (PG) on the pyrrole nitrogen.
Why Direct Iodination Fails
Direct treatment of 6-azaindole with
or NIS typically yields the 3-iodo isomer. The C3 position is the most electron-rich site in the pyrrole ring, facilitating standard electrophilic attack (). To access C2, we must invert the reactivity logic from nucleophilic (pyrrole as nucleophile) to electrophilic (lithiated pyrrole as nucleophile).
The Solution: Protection-Lithiation-Deprotection
N-Protection: We employ a Phenylsulfonyl (
) group.
Reasoning: It is strongly electron-withdrawing, acidifying the C2-H bond. The sulfonyl oxygens can coordinate with the lithium aggregate, directing the base to the C2 position. It is also easily removed under mild basic conditions.
C2-Lithiation: Treatment with
-Butyllithium (-BuLi) at -78 °C generates the C2-lithio species.
Note: Unlike 7-azaindole, where the pyridine nitrogen (N7) can chelate the lithium, the N6 nitrogen in 6-azaindole is remote. Thus, the directing effect relies entirely on the N1-protecting group.
Iodination: Quenching the lithio-species with Iodine (
).
Reaction Pathway Diagram
Caption: Workflow for the regioselective synthesis of 2-iodo-6-azaindole via Directed ortho-Metalation.
Detailed Experimental Protocol
Step 1: N-Protection with Benzenesulfonyl Chloride
Objective: Mask the acidic NH and activate C2 for lithiation.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Add 6-azaindole portion-wise over 10 minutes. Caution:
gas evolution.
Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
Add benzenesulfonyl chloride dropwise.
Warm to Room Temperature (RT) and stir for 2 hours.
Workup: Pour mixture into ice-water (100 mL). The product usually precipitates. Filter the white solid. If no precipitate, extract with EtOAc (3x), wash with brine, dry over
, and concentrate.
Validation:
NMR should show the disappearance of the broad NH peak and appearance of phenyl protons (7.5-8.0 ppm).
Step 2: C2-Lithiation and Iodination
Objective: Regioselective installation of Iodine at C2.
Setup: Flame-dry a 3-neck RBF. Maintain a strict Nitrogen/Argon atmosphere.
-Butyllithium (-BuLi), 2.5 M in hexanes (1.2 equiv, 6 mmol, 2.4 mL)
Iodine (
) (1.3 equiv, 6.5 mmol, 1.65 g) dissolved in 5 mL THF.
THF (Anhydrous, 25 mL)
Procedure:
Dissolve protected azaindole in THF and cool to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent ring opening or scrambling.
Add
-BuLi dropwise via syringe pump or slow addition funnel over 15 minutes. The solution typically turns a deep yellow/orange color.
Stir at -78 °C for 45-60 minutes .
Add the Iodine/THF solution dropwise at -78 °C. The color will fade from purple (iodine) to the reaction mixture color.
Stir for 30 minutes at -78 °C, then allow to warm to RT over 1 hour.
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (solution turns yellow to clear). Extract with EtOAc.
Add base and heat to reflux (or 60 °C) for 2-4 hours. Monitor by TLC (the product is more polar than the starting material).
Workup: Evaporate volatiles. Dilute with water. Neutralize carefully with 1M HCl to pH ~7. The product, 2-iodo-6-azaindole , will precipitate as a solid. Filter and dry.[1]
Critical Parameters & Troubleshooting Table
Parameter
Specification
Impact of Deviation
Temperature (Lithiation)
-78 °C ± 5°C
Higher temps (> -60°C) cause "Dance" reactions (migration of Li) or ring opening.
Essential. Unprotected azaindole will be deprotonated at N1 (pKa ~15), consuming 1 eq of base and preventing C2 lithiation.
Iodine Addition
Solution in THF
Adding solid can cause local hot spots and over-iodination.
Analytical Data Profile
Product: 2-iodo-1H-pyrrolo[2,3-c]pyridine
Appearance: Off-white to pale yellow solid.
Expected 1H NMR (DMSO-d6, 400 MHz):
12.0-12.5 (br s, 1H, NH)
8.8 (s, 1H, C7-H, pyridine)
8.1 (d, 1H, C5-H, pyridine)
7.5 (d, 1H, C4-H, pyridine)
6.8 (s, 1H, C3-H, pyrrole) – Diagnostic peak: The C2-H signal (usually ~6.5-7.5) is absent.[2]
Safety Protocols
n-Butyllithium: Pyrophoric.[1] Handle under inert atmosphere. Have a Class D fire extinguisher available. Use specific syringe techniques (positive pressure) to avoid air intake.
Iodine: Corrosive and stains. Use in a fume hood.
6-Azaindole: Biologically active scaffold; treat as a potential irritant/sensitizer.
References
General Azaindole Synthesis & Reactivity
Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. Link
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Section on Lithiation of Heterocycles).[3][4][5]
Specific C2-Functionalization Reference
Yum, E. K., et al. (2003).[5] A Convenient Diversification of Pyrrolo[2,3-b]quinolines by Iodination and Palladium-Catalyzed Coupling Reactions.[5] Heterocycles, 60(8), 1821.[5] (Demonstrates the PhSO2-directed lithiation/iodination strategy on the analogous system). Link
Commercial Availability & CAS Verification:
4-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1260385-58-7) and 2-iodo-6-azaindole derivatives are documented intermediates in kinase inhibitor patents (e.g., WO2010000000 series for JAK inhibitors).
Palladium-catalyzed cross-coupling of 2-iodo-6-azaindole
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Iodo-6-Azaindole: Protocols and Mechanistic Insights Authored by a Senior Application Scientist The 6-azaindole scaffold is a privileged heterocyclic motif...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Iodo-6-Azaindole: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
The 6-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, its strategic incorporation of a nitrogen atom into the benzene ring can significantly enhance a molecule's pharmacological profile by modulating physicochemical properties like solubility and providing an additional hydrogen bond acceptor site.[1][2] This has led to the integration of 6-azaindoles into a variety of therapeutic agents, particularly as kinase inhibitors.[1][3][4]
The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) in drug discovery programs. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their reliability, broad substrate scope, and functional group tolerance.[5][6][7] This guide provides detailed application notes and protocols for the cross-coupling of 2-iodo-6-azaindole, a versatile and reactive building block for the synthesis of diverse compound libraries. We will delve into the practical execution and mechanistic rationale of key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and precise workflow. The following diagram outlines the critical stages, from reaction assembly under inert conditions to the final analysis of the purified product. Adherence to this process is crucial for reproducibility and achieving high yields.
Caption: General workflow for palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of 2-iodo-6-azaindole with a wide array of aryl and heteroaryl boronic acids or their esters. This reaction is instrumental in building the complex biaryl structures often found in kinase inhibitors.[8][9]
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving the Pd(0)/Pd(II) redox couple. The choice of ligand is critical, as it influences the rates of oxidative addition and reductive elimination, stabilizes the palladium center, and prevents catalyst decomposition.
Caption: Suzuki-Miyaura catalytic cycle.
Detailed Protocol: Synthesis of 2-(Aryl)-6-azaindole
Reagent/Parameter
Amount/Condition
Molar Equiv.
2-Iodo-6-azaindole
244 mg
1.0
Arylboronic Acid
-
1.2 - 1.5
Pd₂(dba)₃
23 mg
0.025
SPhos
41 mg
0.10
K₃PO₄
425 mg
2.0
Solvent
1,4-Dioxane/H₂O (4:1)
5 mL
Temperature
90-100 °C
-
Time
4-12 h
-
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask, add 2-iodo-6-azaindole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.10 mmol), and K₃PO₄ (2.0 mmol).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified time. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scientist's Notes: The "Why" Behind the Choices
Catalyst System (Pd₂(dba)₃/SPhos): Pd₂(dba)₃ is a stable Pd(0) source that is activated in solution. SPhos is a bulky, electron-rich biaryl phosphine ligand.[9] Its steric bulk promotes the reductive elimination step (the product-forming step), while its electron-donating nature facilitates the initial oxidative addition of the C-I bond to the palladium center. For some substrates, other catalysts like Pd(PPh₃)₄ can be effective.[8]
Base (K₃PO₄): The base is crucial for activating the boronic acid. It facilitates the transmetalation step by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻). K₃PO₄ is a moderately strong base that is generally well-tolerated by many functional groups.[9] Other bases like K₂CO₃ or Cs₂CO₃ can also be used, and their choice can impact reaction rates and yields.[10]
Solvent (Dioxane/H₂O): The mixed aqueous-organic solvent system is essential. Water helps to dissolve the inorganic base, while the organic solvent (dioxane or toluene) dissolves the organic reactants and catalyst complex. The ratio can be optimized for specific substrates.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a powerful method for installing alkyne functionalities at the C2 position of the 6-azaindole core.[5][11] This transformation is highly valuable for generating rigid linkers or precursors for further cyclization reactions. The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[12]
Catalytic Cycle Overview
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle generates a copper(I) acetylide intermediate, which is the active nucleophile for the transmetalation step.
Caption: Sonogashira catalytic cycle.
Detailed Protocol: Synthesis of 2-(Alkynyl)-6-azaindole
Reagent/Parameter
Amount/Condition
Molar Equiv.
2-Iodo-6-azaindole
244 mg
1.0
Terminal Alkyne
-
1.2
PdCl₂(PPh₃)₂
35 mg
0.05
Copper(I) Iodide (CuI)
10 mg
0.05
Triethylamine (Et₃N)
0.42 mL
3.0
Solvent
DMF or THF
5 mL
Temperature
Room Temp to 60 °C
-
Time
2-8 h
-
Step-by-Step Methodology:
Preparation: To a Schlenk flask, add 2-iodo-6-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
Solvent & Reagents: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol). Stir for 5 minutes, then add the terminal alkyne (1.2 mmol) via syringe.
Reaction: Stir the mixture at the desired temperature (start at room temperature and heat if necessary). Monitor the reaction by TLC.
Work-up: Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Scientist's Notes: The "Why" Behind the Choices
Dual Catalyst System (Pd/Cu): Palladium is the primary cross-coupling catalyst. Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne and base to form a copper acetylide.[11] This species is much more reactive towards transmetalation with the palladium center than the alkyne itself, accelerating the reaction and allowing for milder conditions.
Base (Et₃N): The amine base serves two purposes. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the HI generated during the reaction, preventing catalyst deactivation.[12]
Solvent (DMF/THF): These polar aprotic solvents are effective at dissolving the reactants and the catalyst complexes. Anhydrous conditions are typically preferred to prevent unwanted side reactions.[5]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the coupling of 2-iodo-6-azaindole with a vast range of primary and secondary amines.[13][14] This is critical for installing functionalities that can serve as key pharmacophores or points for further diversification. A significant challenge with N-H containing heterocycles is achieving selectivity for C-N coupling over N-H arylation of the azaindole ring itself.[15]
Catalytic Cycle Overview
Similar to other cross-couplings, the cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Detailed Protocol: Synthesis of 2-(Amino)-6-azaindole
Reagent/Parameter
Amount/Condition
Molar Equiv.
2-Iodo-6-azaindole
244 mg
1.0
Amine
-
1.2
Pd(OAc)₂
11 mg
0.05
Xantphos
58 mg
0.10
Cs₂CO₃
489 mg
1.5
Solvent
1,4-Dioxane or Toluene
5 mL
Temperature
100-110 °C
-
Time
6-24 h
-
Step-by-Step Methodology:
Preparation: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.05 mmol) and Xantphos (0.10 mmol) to an oven-dried Schlenk tube. Add anhydrous solvent (2 mL) and stir for 10 minutes to form the active catalyst.
Reaction Assembly: In a separate Schlenk flask, add 2-iodo-6-azaindole (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).
Initiation: Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe. Wash with additional solvent (3 mL).
Reaction: Seal the flask and heat in a preheated oil bath at 110 °C with vigorous stirring.
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
Purification: Dissolve the residue in a minimal amount of DCM and purify by column chromatography.
Scientist's Notes: The "Why" Behind the Choices
Catalyst System (Pd(OAc)₂/Xantphos): Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Xantphos is a bidentate phosphine ligand with a large "bite angle".[16] This specific geometry is highly effective at promoting the challenging C-N reductive elimination step while discouraging side reactions like β-hydride elimination. The use of modern, well-defined palladium precatalysts can also be highly effective and simplify the procedure.[15]
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[16] Cesium carbonate is often effective, but other bases like NaOt-Bu or K₃PO₄ may be required depending on the pKa of the amine.
Selectivity: The 2-iodo position of 6-azaindole is electronically activated towards oxidative addition compared to potential C-H activation or N-H arylation sites. The use of bulky ligands like Xantphos or other biarylphosphines helps ensure the reaction occurs selectively at the C-I bond.[15][16]
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction facilitates the coupling of 2-iodo-6-azaindole with alkenes, providing a direct route to vinyl-substituted azaindoles. These products are valuable intermediates for a variety of subsequent transformations, including hydrogenations and cycloadditions.[17]
Catalytic Cycle Overview
The Heck reaction cycle begins with the standard oxidative addition of the aryl iodide. This is followed by migratory insertion of the alkene into the Aryl-Pd bond (carbopalladation). The final step is a β-hydride elimination, which forms the product double bond and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.
Caption: Heck reaction catalytic cycle.
Detailed Protocol: Synthesis of 2-(Vinyl)-6-azaindole
Reagent/Parameter
Amount/Condition
Molar Equiv.
2-Iodo-6-azaindole
244 mg
1.0
Alkene (e.g., n-Butyl Acrylate)
0.19 mL
1.5
Pd(OAc)₂
5.6 mg
0.025
P(o-tol)₃
30 mg
0.10
Et₃N
0.28 mL
2.0
Solvent
Acetonitrile (MeCN)
5 mL
Temperature
80 °C
-
Time
12-24 h
-
Step-by-Step Methodology:
Preparation: Add 2-iodo-6-azaindole (1.0 mmol), Pd(OAc)₂ (0.025 mmol), and P(o-tol)₃ (0.10 mmol) to a sealable reaction tube.
Inert Atmosphere: Purge the tube with nitrogen or argon.
Reagent Addition: Add anhydrous acetonitrile (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
Reaction: Seal the tube tightly and place it in a preheated 80 °C oil bath. Stir for 12-24 hours.
Work-up: Cool the reaction to room temperature and filter through Celite to remove palladium black. Rinse the pad with acetonitrile.
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
Scientist's Notes: The "Why" Behind the Choices
Catalyst System (Pd(OAc)₂/P(o-tol)₃): This is a classic "Jeffery conditions" catalyst system. The phosphine ligand, tri(o-tolyl)phosphine, is moderately bulky and helps stabilize the Pd(0) active species. In many cases, phosphine-free conditions can also be employed, often using a phase-transfer catalyst if an aqueous base is used.
Base (Et₃N): The base is essential for the final step of the catalytic cycle. It neutralizes the HI formed after β-hydride elimination, regenerating the Pd(0) catalyst and allowing the cycle to continue.[17] Inorganic bases like K₂CO₃ can also be effective.
Regioselectivity: For acrylic esters, the aryl group typically adds to the unsubstituted β-carbon of the double bond due to both steric and electronic factors, leading to the trans-alkene product.[17] The intramolecular version of the Heck reaction is also a powerful tool for constructing fused ring systems.[5]
References
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). (MDPI) [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). (National Center for Biotechnology Information) [Link]
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012-11-19). (Beilstein Journals) [Link]
Synthesis of 6-azaindoles with “unusual” substitution pattern. (F1000 Research) [Link]
Azaindole Therapeutic Agents. (National Center for Biotechnology Information) [Link]
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (National Center for Biotechnology Information) [Link]
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (National Center for Biotechnology Information) [Link]
Organometallic methods for the synthesis and functionalization of azaindoles. (2007-02-02). (Royal Society of Chemistry) [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. (2014-11-28). (MDPI) [Link]
Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (ProQuest) [Link]
Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. (2024-01-21). (Wiley Online Library) [Link]
Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (Brage) [Link]
Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. (2016-07-01). (National Center for Biotechnology Information) [Link]
Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025-11-21). (MDPI) [Link]
The Buchwald-Hartwig Amination Reaction. (2012-04-06). (YouTube) [Link]
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. (2016-06-22). (ITQB) [Link]
Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. (Organic Chemistry Portal) [Link]
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (Scielo) [Link]
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (Organic Chemistry Portal) [Link]
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023-02-22). (ACS Publications) [Link]
Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (Organic Chemistry Portal) [Link]
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (Royal Society of Chemistry) [Link]
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (Frontiers) [Link]
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005-07-13). (ACS Publications) [Link]
Combination of Sonogashira coupling and 5-endo-dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. (2019-01-16). (Figshare) [Link]
Synthesis of 2-Iodo-1H-pyrrolo[2,3-c]pyridine: A Guide to Protecting Group Strategies
Introduction: The Significance of 2-Iodo-1H-pyrrolo[2,3-c]pyridine in Drug Discovery The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2-Iodo-1H-pyrrolo[2,3-c]pyridine in Drug Discovery
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics. Specifically, the 2-iodo derivative serves as a crucial synthetic intermediate, enabling the introduction of diverse functionalities at the C2 position through various cross-coupling reactions. This versatility has led to its incorporation into molecules targeting a spectrum of diseases, from cancers to inflammatory conditions.[1][2]
However, the synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine is not without its challenges. The inherent reactivity of the pyrrole nitrogen and the potential for undesired side reactions during iodination necessitate a carefully planned protecting group strategy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of suitable protecting groups for the efficient and regioselective synthesis of this valuable building block.
The "Why": Rationale for N-Protection in 2-Iodo-1H-pyrrolo[2,3-c]pyridine Synthesis
The acidic N-H proton of the pyrrole ring in 1H-pyrrolo[2,3-c]pyridine can interfere with many synthetic transformations. In the context of iodination, several issues can arise without proper protection:
Reduced Nucleophilicity: The lone pair of the nitrogen atom contributes to the aromaticity of the pyrrole ring. Deprotonation under basic conditions can alter the electron density of the ring system, potentially affecting the regioselectivity of electrophilic iodination.
Competing Reactions: The N-H proton can react with bases or organometallic reagents often employed in subsequent cross-coupling reactions, leading to undesired byproducts and reduced yields.
Solubility and Handling: N-H containing heterocycles can exhibit poor solubility in common organic solvents and may be prone to self-association through hydrogen bonding, complicating purification and handling.
A suitable protecting group mitigates these issues by temporarily masking the reactive N-H functionality. The ideal protecting group should be:
Easy and inexpensive to introduce in high yield.
Stable to the conditions of the subsequent iodination and any other desired transformations.
Readily removable under mild conditions that do not affect other functional groups in the molecule.[3]
Protecting Group Strategies: A Comparative Analysis
Several protecting groups have been successfully employed in the synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine. The choice of protecting group often depends on the overall synthetic route and the compatibility with other functional groups present in the molecule.
Sulfonyl Protecting Groups: Robust and Versatile
Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are among the most common protecting groups for the nitrogen atom of indoles and azaindoles.[4] They are known for their high stability to a wide range of reaction conditions.
Key Advantages:
Robustness: Sulfonyl groups are stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.
Activation: The electron-withdrawing nature of the sulfonyl group can activate the C2 position for deprotonation and subsequent functionalization.[5]
Considerations:
Harsh Deprotection: Removal of sulfonyl groups often requires harsh conditions, such as strong bases (e.g., NaOH, KOH) at elevated temperatures, which may not be compatible with sensitive functional groups.[6][7]
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and mild deprotection conditions.[8]
Key Advantages:
Mild Deprotection: The Boc group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane), which are often compatible with a variety of functional groups.[8]
Improved Solubility: The presence of the Boc group can enhance the solubility of the azaindole core in organic solvents.
Considerations:
Acid Lability: The Boc group is not suitable for reactions that require strongly acidic conditions.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers an alternative to traditional protecting groups, with the advantage of being removable under fluoride-mediated conditions.
Key Advantages:
Orthogonal Deprotection: The SEM group can be cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), providing an orthogonal deprotection strategy to acid-labile (e.g., Boc) and base-labile (e.g., sulfonyl) groups.[9][10]
Stability: The SEM group is stable to a variety of reaction conditions, including organometallic reagents and mild acids and bases.[5]
Considerations:
Cost: SEM-Cl can be more expensive than reagents for other common protecting groups.
Side Reactions during Deprotection: Deprotection can sometimes lead to the formation of side products due to the release of formaldehyde.[10]
Data Presentation: Comparison of Protecting Group Strategies
Protecting Group
Introduction Reagents
Deprotection Conditions
Advantages
Disadvantages
Tosyl (Ts)
TsCl, Base (e.g., NaOH)
Strong Base (e.g., NaOH, reflux)
Robust, activates C2 position
Harsh deprotection
Benzenesulfonyl (Bs)
BsCl, Base (e.g., NaOH)
Strong Base (e.g., NaOH, reflux)
Robust, activates C2 position
Harsh deprotection
Boc
(Boc)₂O, Base (e.g., DMAP)
Acid (e.g., TFA, HCl)
Mild deprotection, improves solubility
Acid labile
SEM
SEM-Cl, Base (e.g., NaH)
Fluoride source (e.g., TBAF, CsF)
Orthogonal deprotection, stable
Cost, potential side reactions
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-1H-pyrrolo[2,3-c]pyridine
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is added a base, typically aqueous sodium hydroxide (NaOH) or sodium hydride (NaH) (1.2 eq).
The mixture is stirred at room temperature for 30 minutes.
p-Toluenesulfonyl chloride (TsCl) (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC).
The reaction is quenched with water and extracted with an organic solvent (e.g., CH₂Cl₂).
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford N-tosyl-1H-pyrrolo[2,3-c]pyridine.
Protocol 2: Iodination of N-Protected 1H-pyrrolo[2,3-c]pyridine
To a solution of the N-protected 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is added an iodinating agent. Common iodinating agents include N-iodosuccinimide (NIS) (1.1 eq) or iodine (I₂) (1.1 eq) in the presence of a base like potassium hydroxide (KOH).[4][11]
The reaction mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC or LC-MS).
The reaction is quenched with an aqueous solution of sodium thiosulfate to remove any excess iodine.
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography to yield the 2-iodo-N-protected-1H-pyrrolo[2,3-c]pyridine.
Protocol 3: Deprotection to Yield 2-Iodo-1H-pyrrolo[2,3-c]pyridine
For N-Tosyl Protected Intermediate:
The 2-iodo-N-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is dissolved in a mixture of a protic solvent like methanol or ethanol and an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide (excess).
The reaction mixture is heated to reflux for several hours until the deprotection is complete (monitored by TLC).
The mixture is cooled to room temperature and the solvent is partially removed under reduced pressure.
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
The organic layer is separated, washed with brine, dried, and concentrated to give the crude product.
Purification by column chromatography affords the desired 2-iodo-1H-pyrrolo[2,3-c]pyridine.
For N-Boc Protected Intermediate:
The 2-iodo-N-Boc-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.
An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added.
The reaction is stirred at room temperature until completion (monitored by TLC).
The solvent and excess acid are removed under reduced pressure.
The residue is neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
For N-SEM Protected Intermediate:
The 2-iodo-N-SEM-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is dissolved in an aprotic solvent such as THF or DMF.
A fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 eq) or cesium fluoride (CsF) (2.0 eq), is added.
The reaction is stirred at room temperature or heated until the deprotection is complete.
The reaction is quenched with water and extracted with an organic solvent.
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Conclusion
The successful synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine hinges on the judicious selection and implementation of a nitrogen protecting group. Sulfonyl, carbamate, and silyl-based protecting groups each offer distinct advantages and are amenable to different synthetic strategies. By understanding the principles behind N-protection and following the detailed protocols provided, researchers can efficiently access this versatile building block, paving the way for the discovery of new and improved therapeutic agents.
References
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles - PubMed. (2024, December 6).
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry. (2024, November 11). ACS Publications.
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry. (n.d.). ACS Publications.
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020, August 27).
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (n.d.). RSC Publishing.
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (n.d.). SciSpace.
Biological activity and material applications of 7-azaindole derivatives. (n.d.). ResearchGate.
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2021, October 19). MDPI.
The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI.
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). PMC.
1-Boc-7-azaindole | 138343-77-8. (2023, August 15). Smolecule.
One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. (n.d.).
Organic Syntheses Procedure. (n.d.).
Protecting Groups. (n.d.).
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024, October 7). MDPI.
One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O. (2024, November 19). ResearchGate.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
Application Note & Protocols: 2-Iodo-6-Azaindole as a Privileged Building Block for Kinase Inhibitor Development
Abstract The azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors.[1][2][3] Its ability to act as a bioisostere for purine and indole systems a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors.[1][2][3] Its ability to act as a bioisostere for purine and indole systems allows it to form critical hydrogen bond interactions within the ATP-binding site of numerous kinases.[1] This guide provides a detailed technical overview of 2-iodo-6-azaindole, a highly versatile building block for generating diverse libraries of kinase inhibitors. We will explore the medicinal chemistry rationale, provide detailed, field-proven protocols for key synthetic transformations, and present a case study illustrating its application in structure-activity relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Part 1: The Medicinal Chemistry Rationale of the 6-Azaindole Scaffold
The Azaindole Core: A Privileged Hinge-Binding Motif
Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[4] The majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding site and interact with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[4][5][6]
The azaindole scaffold has emerged as a "privileged fragment" for this purpose.[1][6] The fusion of a pyridine and a pyrrole ring creates a system with a unique combination of hydrogen bond donors and acceptors. Specifically, the pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.[4] This arrangement allows azaindoles to form two crucial hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the interaction of the adenine core of ATP.[5][6][7]
Why 2-Iodo-6-Azaindole? A Gateway to Chemical Diversity
While the azaindole core provides the essential anchor to the kinase hinge, therapeutic efficacy and selectivity are achieved by elaborating the scaffold with various substituents that occupy adjacent pockets. The 2-iodo-6-azaindole derivative is an ideal starting point for library synthesis due to the strategic placement of the iodine atom.
Synthetic Handle: The carbon-iodine bond at the C2 position is readily activated by transition metal catalysts (e.g., palladium), making it an excellent electrophilic partner for a wide array of cross-coupling reactions.[8]
Vector for Exploration: The C2 position of the azaindole scaffold typically points towards the solvent-exposed region of the ATP-binding site, providing an ideal vector for introducing diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.[9]
The general workflow for utilizing this building block is outlined below.
Figure 1: High-level workflow for kinase inhibitor discovery using 2-iodo-6-azaindole.
Part 2: Key Synthetic Transformations & Protocols
The true power of 2-iodo-6-azaindole lies in its versatility in palladium-catalyzed cross-coupling reactions. These methods allow for the rapid and efficient construction of C-C and C-N bonds under conditions that tolerate a wide range of functional groups.
Principle: The Suzuki-Miyaura reaction is a robust method for coupling the C2-iodo position of the azaindole with a variety of aryl or heteroaryl boronic acids or esters. This is arguably the most common method for installing bulky aromatic groups to probe deep into the ATP binding pocket. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Figure 2: Generalized scheme for the Suzuki-Miyaura coupling reaction.
(Note: Images in DOT script are placeholders for chemical structures)
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Materials & Reagents:
2-Iodo-6-azaindole (1.0 equiv)
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or Toluene/Ethanol mixture)
Water (if using a biphasic system)
Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
To a flame-dried Schlenk flask, add 2-iodo-6-azaindole, the boronic acid derivative, and the base.
Evacuate and backfill the flask with an inert gas (repeat 3 times). This is crucial to prevent oxidation of the palladium catalyst.
Add the palladium catalyst under a positive flow of inert gas.
Add the anhydrous solvent(s) via syringe.
Heat the reaction mixture to 80-110 °C (or use microwave irradiation, e.g., 120 °C for 20-60 min).
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Scientist's Notes (Causality & Trustworthiness):
Catalyst Choice: Pd(PPh₃)₄ is a reliable choice, but for challenging couplings (e.g., with sterically hindered boronic acids or chloro-azaheterocycles), more active pre-catalysts like XPhos Pd G2 may be required.[10]
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle. Cesium carbonate is more soluble and often provides better results for less reactive substrates.
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is often used to solubilize both the organic starting materials and the inorganic base.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
Principle: The Sonogashira coupling enables the installation of alkyne functionalities at the C2 position.[11][12] This reaction is co-catalyzed by palladium and copper(I) and is invaluable for creating linear, rigid extensions from the azaindole core. The resulting alkynes can serve as final products or as handles for further chemistry, such as click reactions or reductions.
Protocol 2.2: General Procedure for Sonogashira Coupling
Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
Co-solvent (e.g., THF or DMF, if needed)
Step-by-Step Methodology:
To a Schlenk flask, add 2-iodo-6-azaindole.
Evacuate and backfill with an inert gas (repeat 3 times).
Add the solvent (e.g., TEA/THF mixture).
Add the terminal alkyne, PdCl₂(PPh₃)₂, and CuI under a positive flow of inert gas.
Stir the reaction at room temperature or heat gently (40-60 °C) until completion, as monitored by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Scientist's Notes (Causality & Trustworthiness):
Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[13]
Amine Base: The amine (TEA or DIPA) serves as both the base to deprotonate the alkyne and often as the solvent. It is crucial to use an anhydrous, deoxygenated amine to prevent side reactions like Glaser coupling (homo-coupling of the alkyne).
Copper-Free Variants: For sensitive substrates where copper may cause issues, copper-free Sonogashira protocols exist, often requiring a different palladium catalyst/ligand system and a stronger organic base.[13]
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling the 2-iodo-6-azaindole with a wide range of primary and secondary amines.[14][15] This reaction is essential for installing key pharmacophoric elements that can interact with specific residues in the kinase active site or improve solubility.
Protocol 2.3: General Procedure for Buchwald-Hartwig Amination
Materials & Reagents:
2-Iodo-6-azaindole (1.0 equiv)
Amine (1.2-1.5 equiv)
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos Pd G3, 0.02-0.05 equiv)
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
Add the 2-iodo-6-azaindole and the amine.
Add the anhydrous solvent.
Seal the vessel and heat to 80-110 °C, monitoring by LC-MS.
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify by column chromatography.
Scientist's Notes (Causality & Trustworthiness):
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[15][16] Ligands like XPhos or RuPhos promote the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[15]
Base Sensitivity: The choice of base is critical. Sodium tert-butoxide is a strong, effective base but can be incompatible with base-sensitive functional groups like esters. In such cases, a milder base like K₃PO₄ can be used, though it may require higher temperatures or longer reaction times.[15]
Inert Atmosphere: This reaction is particularly sensitive to oxygen, which can deactivate the palladium(0) catalyst. Using a glovebox or rigorous Schlenk line techniques is essential for reproducibility.[17]
Part 3: Application Case Study - SAR on Rho-Associated Kinase (ROCK)
To illustrate the utility of the 2-iodo-6-azaindole scaffold, we present a hypothetical structure-activity relationship (SAR) study based on published 7-azaindole ROCK inhibitors.[18] The 6-azaindole core is expected to behave similarly, acting as the hinge-binder. The goal is to explore how different substituents at the C2 position, installed via the protocols above, affect inhibitory potency.
Figure 3: Binding mode of a 2-substituted 6-azaindole in a kinase ATP pocket.
Table 1: Structure-Activity Relationship of 2-Substituted 6-Azaindole Analogs as ROCK Inhibitors
Compound ID
R-Group at C2 Position
Synthetic Method Used
ROCK1 IC₅₀ (nM)
Rationale for Change
6AZA-01
Phenyl
Suzuki-Miyaura
150
Establish baseline potency with a simple aryl group.
6AZA-02
4-Fluorophenyl
Suzuki-Miyaura
125
Introduce a hydrogen bond acceptor to probe for interactions.
6AZA-03
4-Methoxyphenyl
Suzuki-Miyaura
85
Add a potential H-bond acceptor and increase polarity.
6AZA-04
Pyridin-4-yl
Suzuki-Miyaura
40
Introduce a basic nitrogen to improve solubility and potentially interact with acidic residues.
6AZA-05
1H-pyrazol-4-yl
Suzuki-Miyaura
25
Add both H-bond donor and acceptor capabilities.
6AZA-06
(Cyclohexylamino)
Buchwald-Hartwig
210
Explore non-aromatic, flexible substituents.
6AZA-07
Phenylethynyl
Sonogashira
180
Introduce a rigid, linear linker to probe a different vector.
This data is illustrative and based on general principles of kinase inhibitor design.
Analysis of SAR Data:
The illustrative data in Table 1 demonstrates a clear SAR trend. Potency generally increases by introducing heteroaromatic rings at the C2 position, particularly those with hydrogen bonding capabilities (e.g., pyridine and pyrazole). This suggests the solvent-exposed region of the ROCK active site has pockets that can be productively occupied by these groups. The simple installation of amines or alkynes resulted in lower potency, guiding future synthetic efforts toward more decorated (hetero)aryl groups.
Part 4: Conclusion and Future Outlook
2-Iodo-6-azaindole is a powerful and versatile building block for the discovery of novel kinase inhibitors. Its inherent ability to anchor to the kinase hinge region, combined with a synthetically tractable C2-iodo handle, provides an efficient platform for rapid library generation and SAR exploration. The robust palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—form the core chemical biology toolkit for leveraging this scaffold. By systematically modifying the C2 position, researchers can fine-tune inhibitor potency, selectivity, and drug-like properties, accelerating the path from a simple building block to a potential clinical candidate.
References
Okaniwa, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(9), 834-842. [Link]
Zhu, S., & Li, Y. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(23), 5589. [Link]
Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
Okaniwa, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
Merour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]
ResearchGate. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
Li, G., et al. (2016). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Synfacts, 12(04), 0368. [Link]
Wang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1184-1196. [Link]
Wang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
Merour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry, 60(10), 4344-4354. [Link]
Mostinski, Y., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry. [Link]
Mostinski, Y., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. University of Vienna. [Link]
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]
Liu, Z., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]
Fernandes, C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Fernandes, C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
Hansen, T. V., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3980. [Link]
Digital CSIC. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
ITQB. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. ITQB. [Link]
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
Preprints.org. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprints.org. [Link]
Kumar, A., & Siddiqui, A. A. (2018). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 18(1), 2-4. [Link]
Bentham Science. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]
CIBFar. (2021). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. CIBFar. [Link]
Amanote Research. (n.d.). StructureActivity Relationship of Azaindole-Based. Amanote Research. [Link]
ResearchGate. (2025). Combination of Sonogashira coupling and 5- endo - dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. ResearchGate. [Link]
Application Note: Strategic Synthesis of 2-Aryl-1H-pyrrolo[2,3-c]pyridines
This Application Note provides a comprehensive technical guide for the preparation of 2-aryl-1H-pyrrolo[2,3-c]pyridines (commonly referred to as 6-azaindoles ). This scaffold is a privileged structure in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the preparation of 2-aryl-1H-pyrrolo[2,3-c]pyridines (commonly referred to as 6-azaindoles ). This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole with improved water solubility and distinct hydrogen-bonding capabilities, critical for kinase inhibition (e.g., JAK, FGFR) and BET bromodomain inhibition (e.g., ABBV-744).
Executive Summary & Strategic Rationale
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core distinguishes itself from its isomers (4-, 5-, and 7-azaindoles) by the specific position of the pyridine nitrogen, which significantly alters the electronic properties of the pyrrole ring and the vector of hydrogen bond acceptors.
Synthesizing 2-aryl-6-azaindoles presents a regiochemical challenge: ensuring the correct fusion of the pyrrole ring to the pyridine core. This guide details two field-proven protocols:
Method A (The "Reissert-Like" Dilithiation Strategy): A powerful, one-step condensation of 3-amino-4-picolines with esters. Ideal for rapid library generation of 2-substituted analogs.
Method B (The Sonogashira/Cyclization Strategy): A robust, modular approach using cross-coupling on 4-amino-3-halopyridines. Ideal for late-stage diversification and complex aryl coupling.
Retrosynthetic Analysis
The following diagram illustrates the logical disconnection for both strategies.
Figure 1: Retrosynthetic disconnection showing the two primary routes to the 6-azaindole core.
Method A: Dilithiation-Condensation Protocol
Best For: Rapid synthesis of 2-substituted 6-azaindoles from inexpensive starting materials.
Mechanism: This method exploits the acidity of the methyl group at the C4 position of the pyridine ring (activated by the adjacent nitrogen) and the NH proton. Treatment with a strong base generates a dianion that condenses with carboxylic esters.
Electrophile: Methyl or Ethyl Benzoate derivatives.
Base: sec-Butyllithium (1.4 M in cyclohexane) or n-Butyllithium (2.5 M in hexanes). Note: sec-BuLi is often preferred for cleaner lithiation at lower temperatures.
Solvent: Anhydrous THF (freshly distilled or from SPS).
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Protocol
Dianion Formation:
Charge a flame-dried 3-neck round-bottom flask with 3-amino-4-methylpyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add sec-BuLi (3.0 - 3.2 equiv) dropwise via syringe pump over 20 minutes. Critical: The solution will turn deep red/purple, indicating dianion formation.
Stir at -78 °C for 1 hour, then allow the temperature to rise to -20 °C for 30 minutes to ensure complete lithiation of the methyl group.
Condensation:
Cool the mixture back to -78 °C .
Add the aryl ester (1.1 equiv) dissolved in minimal THF dropwise.
Allow the reaction to warm slowly to room temperature (RT) overnight (approx. 12–16 hours). The reaction proceeds via acylation of the methyl group followed by intramolecular cyclization and dehydration.
Quench & Workup:
Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl or water.
Note: The product may precipitate. If so, filter and wash with water/ether.
If no precipitate, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification:
Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH or Hexane/EtOAc) typically yields the pure 2-aryl-6-azaindole.
Key Optimization Data (Method A)
Parameter
Condition
Outcome
Notes
Base
n-BuLi (3 eq)
Moderate Yield (40-50%)
Can lead to nucleophilic attack on pyridine ring.
Base
sec-BuLi (3 eq)
High Yield (60-85%)
Steric bulk prevents ring alkylation side reactions.
Temperature
0 °C Addition
Low Yield
Dianion decomposes/polymerizes at higher temps.
Electrophile
Nitriles
Ketone Intermediate
Requires acid workup to cyclize; Esters are superior.
Best For: Installing complex aryl groups, late-stage functionalization, or when the ester starting material for Method A is unavailable.
Regiochemistry Alert: To obtain 6-azaindole (pyrrolo[2,3-c]), you must start with 4-amino-3-halopyridine .
(Note: Starting with 3-amino-4-halopyridine yields the 5-azaindole isomer.)
Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
Base: Et₃N or DIPEA (can be used as solvent or co-solvent).
Solvent: DMF or DMF/Et₃N mixture.
Step-by-Step Protocol
Sonogashira Coupling:
In a pressure vial or Schlenk tube, dissolve 4-amino-3-iodopyridine (1.0 equiv) in anhydrous DMF (0.3 M).
Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.02 equiv).
Degas the solution (sparge with Argon for 10 mins).
Add Et₃N (3.0 equiv) and the aryl acetylene (1.2 equiv).
Heat to 80–100 °C for 4–12 hours. Monitor by LCMS for the intermediate (3-alkynyl-4-aminopyridine).
Cyclization (Indole Formation):
One-Pot Variation: Often, the conditions above are sufficient to drive cyclization spontaneously (especially at >100 °C).
Stepwise Variation: If the intermediate alkyne is isolated or conversion is incomplete, add a strong base (KOtBu, 2 equiv) to the reaction mixture (in DMF or NMP) and heat to 60–80 °C. This promotes the nucleophilic attack of the amine nitrogen onto the alkyne (5-endo-dig cyclization).
Workup:
Dilute with water and extract with EtOAc.
Copper Removal: Wash the organic layer with 10% aqueous NH₄OH or EDTA solution to remove copper residues (crucial for biological assays).
Workflow Diagram (Method B)
Figure 2: Decision tree for the Sonogashira coupling and cyclization workflow.
Troubleshooting & Expert Tips
Regioselectivity Verification[7]
NMR Signature: The 6-azaindole core has a distinct ¹H NMR pattern. The proton at C7 (adjacent to pyridine N) typically appears as a singlet or doublet at very low field (~8.8–9.0 ppm).
Isomer Confusion: Ensure your starting material is 4-amino-3-halo (for 6-azaindole). Using 3-amino-4-halo yields 5-azaindole .
Purification of Azaindoles
Acidity: The pyrrole NH is acidic (pKa ~13), while the pyridine N is basic.
Tailing: These compounds often streak on silica gel due to the basic pyridine nitrogen.
Solution: Pre-treat silica gel with 1% Et₃N in Hexanes, or use DCM/MeOH/NH₄OH (90:9:1) as the eluent.
Catalyst Poisoning
Free amino groups can coordinate to Pd, reducing catalyst life. If conversion is low in Method B, consider protecting the amine as an acetamide or carbamate (Boc) before coupling, though this requires a deprotection step.
References
Hands, D., et al. (1996). A Convenient Synthesis of 6-Azaindoles. Synthesis, 877–882.
Song, J. J., et al. (2005). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. The Journal of Organic Chemistry, 70(18), 7386–7389. Link
Leboho, T. C., et al. (2014).[1] Synthesis of 7-azaindole derivatives via the Sonogashira cross-coupling reaction. Tetrahedron Letters, 55(1), 201-204. (Discusses the Sonogashira methodology adapted for azaindoles).
Popowycz, F., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. Link
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Iodo-1H-pyrrolo[2,3-c]pyridine Synthesis
User Role: Senior Application Scientist
Subject: Optimization of Regioselective C2-Iodination for 6-Azaindole Scaffolds
Ticket ID: #AZA-6-002
Executive Summary
Synthesizing 2-iodo-1H-pyrrolo[2,3-c]pyridine (2-iodo-6-azaindole) presents a classic heterocyclic challenge: Regioselectivity .[1]
The 6-azaindole scaffold possesses two competing nucleophilic sites. Standard electrophilic iodination (e.g., NIS or
) is electronically biased toward the C3 position due to the electron-rich nature of the pyrrole ring, similar to indole chemistry. To achieve high-yield C2-iodination , you must invert this selectivity using a Lithiation-Trapping Strategy .
This guide details the industry-standard protocol to force C2-selectivity, minimize C3-byproducts, and stabilize the reactive 2-iodo species.
Part 1: The Core Protocol (Lithiation-Trapping)
Recommended for: High yield (>70%), strict regiocontrol, and scalability.
The only reliable method to install iodine at C2 is to block the N1 position with a directing group (DG), lithiate at C2 (the most acidic proton remaining), and quench with an iodine source.
Step-by-Step Workflow
1. N-Protection (The Critical First Step)
Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or TIPS-Cl.
Why: A bulky protecting group prevents N-deprotection and utilizes the Complex Induced Proximity Effect (CIPE) to direct the lithium base to the C2 proton.
Protocol: Treat 1H-pyrrolo[2,3-c]pyridine with NaH (1.2 equiv) in DMF at 0°C. Add SEM-Cl (1.1 equiv). Stir 1h.
Checkpoint: Ensure >98% conversion. Free N-H will kill the lithiation step.
2. C2-Lithiation
Reagents:
-BuLi (1.2 equiv) or LDA.
Solvent: Anhydrous THF (Must be dry; <50 ppm
).
Temperature: -78°C.
Protocol: Cool the N-protected substrate in THF to -78°C. Add
-BuLi dropwise. Stir for 30–60 mins. The solution often turns yellow/orange, indicating the formation of the C2-lithio species.
3. Iodination (The Quench)
Reagents: Iodine (
) dissolved in THF.
Protocol: Add the
solution to the lithiated species at -78°C. Do not let the temperature rise immediately. Stir 30 mins, then warm to RT.
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine.
4. Deprotection (Optional)
Note: Many users keep the protecting group for subsequent couplings (Suzuki/Sonogashira) as 2-iodo-azaindoles are unstable. If deprotection is required, use TBAF (for SEM/TIPS) or TFA (for SEM, harsh).
Part 2: Visualizing the Regioselectivity Logic
The following diagram illustrates why direct iodination fails and why the lithiation route is required.
Caption: Regioselectivity map showing the divergence between electronic control (C3) and directed lithiation (C2).
Part 3: Troubleshooting & FAQs
Ticket #001: "I used NIS and got the 3-iodo isomer. Why?"
Root Cause: Electronic Bias.
Explanation: The pyrrole ring of the azaindole is electron-rich. The C3 position corresponds to the
-position of an enamine system, making it highly nucleophilic. Without a directing group to force deprotonation at C2, electrophiles will naturally attack C3.
Correction: You cannot optimize NIS conditions to favor C2. You must switch to the Lithiation-Trapping protocol described above.
Ticket #002: "My yield is low (<30%) during the lithiation step."
Root Cause: Moisture or "Base Killing".
Diagnostics:
Water Content:
-BuLi is destroyed instantly by moisture. Ensure THF is distilled or from a fresh solvent column.
Protecting Group Stability: If using Boc,
-BuLi can attack the carbonyl of the Boc group at -78°C (nucleophilic attack vs. deprotonation).
Correction: Switch to SEM or TIPS protection. These are robust against
-BuLi attack. Ensure the reaction is under a positive pressure of Argon.
Ticket #003: "The product decomposes on the silica column."
Root Cause: Acid Sensitivity.
Explanation: 2-Iodo-azaindoles are electron-rich and can be sensitive to the acidic nature of silica gel, leading to de-iodination or polymerization.
Correction: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading the sample. This neutralizes the silica and dramatically improves recovery.
Part 4: Data & Solvent Compatibility
Table 1: Protecting Group Performance for C2-Lithiation
Protecting Group
Stability to n-BuLi
Directing Ability
Removal Condition
Recommendation
SEM (Trimethylsilylethoxymethyl)
High
Excellent (O-coordination)
TBAF or TFA
Primary Choice
TIPS (Triisopropylsilyl)
High
Good (Steric blocking of N)
TBAF
Secondary Choice
Boc (tert-Butyloxycarbonyl)
Low (Risk of attack)
Moderate
TFA or Heat
Avoid
Tos (Tosyl)
Moderate
Poor (Electron withdrawing)
Base (NaOH)
Avoid (Deactivates ring)
References
Regioselective Lithiation of Azaindoles
L'Heureux, A. et al. "Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2020. (Demonstrates SEM-directed C2-lithiation on the analogous 7-azaindole scaffold).
Selectivity of Electrophilic Substitution (C3 Bias)
Dhanawat, M. et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 2023. (Confirms NIS/I2 yields C3-iodo product).
General Azaindole Functionalization
Minakata, S. et al.[2] "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide." Synthesis, 1992. (Discusses alternative functionalization pathways).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Polar 6-Azaindole DerivativesTicket ID: #AZA-6-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Polarity Trap"
6-Azaindole (1H-pyrrolo[2,3-c]pyridine) derivatives present a unique purification challenge due to their amphoteric nature. Unlike standard indoles, the N6-nitrogen in the pyridine ring is significantly basic (pKa ~8.0), while the N1-pyrrole nitrogen remains a hydrogen bond donor.
The Failure Mode: On standard silica gel (pH ~5.0), the basic N6-nitrogen protonates, forming strong ionic bonds with deprotonated silanols. This results in:
Catastrophic Tailing: Peak asymmetry > 2.0.
Mass Loss: Irreversible adsorption ("chemisorption") onto the stationary phase.
Solubility Issues: Aggregation via intermolecular H-bonding (N1-H ··· N6).
This guide replaces "trial-and-error" with mechanistic protocols designed to disrupt these interactions.
Module 1: Flash Chromatography (The "Crude" Clean-up)
Objective: Isolate the product from reaction byproducts without irreversible adsorption.
The Protocol: "The Sacrificial Base" Method
Standard silica is too acidic. You must modify the mobile phase to neutralize the silica surface before your compound interacts with it.
Methanol: Disrupts the intermolecular H-bonding of azaindole dimers.
Ammonium Hydroxide: Acts as a "sacrificial base." The NH₃ molecules preferentially bind to the acidic silanol sites (Si-OH), effectively "capping" them and allowing the 6-azaindole to elute freely.
Step-by-Step Workflow:
Equilibration (Critical): Flush the column with 5% Solvent B in Solvent A for 3 CV (Column Volumes). If you skip this, the first 500mg of silica will strip your base modifier, and your compound will streak.
Loading: Use a solid load (Celites or amine-functionalized silica). Liquid loading in DCM often leads to precipitation at the column head.
Gradient:
0–5 min: 0% B (Isocratic DCM wash to remove non-polar impurities).
5–20 min: 0% → 20% B (Linear gradient).
Note: 6-Azaindoles typically elute between 5–12% B.
Decision Logic: Selecting the Stationary Phase
Caption: Workflow for selecting stationary phase and modifiers based on scale to minimize silanol interactions.
Module 2: Preparative HPLC (The "Polishing" Step)
Objective: Achieve >98% purity.
The pH Strategy:
The retention of 6-azaindole is pH-dependent.[1][2][3][4]
Low pH (< 3): The pyridine ring is protonated (Cationic). Highly soluble, but retains poorly on C18 unless ion-pairing is used.
High pH (> 9): The molecule is neutral. High retention on C18, excellent peak shape, but requires pH-stable columns.
Data: Buffer Selection Matrix
Parameter
Acidic Method (pH 2.5)
Basic Method (pH 10.0)
Recommendation
Buffer System
0.1% Formic Acid or TFA
10mM Ammonium Bicarbonate + NH₄OH
Basic Preferred
Column Choice
Standard C18
Hybrid Particle (e.g., XBridge, Gemini NX)
Hybrid C18
Selectivity
Low (Elutes early/void)
High (Hydrophobic interaction dominant)
High
Solubility
High (Protonated form)
Moderate (Risk of precipitation)
Check solubility
Peak Shape
Good (if TFA used to mask silanols)
Excellent (Silanols deprotonated but repelled)
Basic
Protocol: High pH Preparative HPLC
Column: Waters XBridge C18 or Phenomenex Gemini NX (must be rated for pH 10+).
Mobile Phase A: 10mM Ammonium Bicarbonate adjusted to pH 10 with NH₄OH.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Post-Run: Lyophilize immediately. Do not use rotary evaporation for prolonged periods with ammonium bicarbonate as the pH can drift, potentially degrading sensitive side chains.
Fix: Flush the column with pure Methanol containing 5% Acetic Acid or TEA. If that fails, the compound is likely permanently bound to active silanols. Next time, use Amine-functionalized silica (NH2-Silica), which lacks the acidic protons that cause this binding.
Q3: The product precipitates inside the HPLC injector.
Diagnosis: Solubility shock. You dissolved the sample in DMSO (highly polar), but your starting mobile phase is 95% Water (highly polar/ionic). The hydrophobic azaindole crashes out.
Fix: "Sandwich" injection or dissolve the sample in 50:50 Water:Acetonitrile (if soluble). If DMSO is mandatory, limit injection volume to <1% of the column volume.
Q4: Can I use TFA in my HPLC method?
Diagnosis: Yes, but with a caveat.
Insight: TFA (Trifluoroacetic acid) is an ion-pairing agent. It will sharpen the peaks by forming a neutral ion pair with the protonated azaindole. However, TFA is difficult to remove completely and may affect subsequent biological assays (cytotoxicity). Formic acid is safer but provides worse peak shape.
References
Teledyne ISCO. (2017). Flash Chromatography Guide: Purification of Amines and Nitrogen Heterocycles. Retrieved from [Link]
Waters Corporation. (2020).[6] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]
Zhang, Z., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 67(7), 2345–2347. Retrieved from [Link]
Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AZA-602
Topic: Stability of 2-iodo-1H-pyrrolo[2,3-c]pyridine (2-iodo-6-azaindole) under basic conditions
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are working with 2-iodo-1H-pyrrolo[2,3-c]pyridine (frequently referred to as 2-iodo-6-azaindole ).[1] This scaffold presents a dichotomy: it is chemically robust enough for standard storage but kinetically labile under specific basic conditions used in catalysis.[1]
The iodine at the C2 position is a "soft" handle on an electron-deficient bicycle.[1] In basic media, your primary risks are protodeiodination (loss of iodine) during catalysis and halogen migration ("Halogen Dance") under strongly basic conditions.
This guide breaks down the stability profile into actionable troubleshooting modules.
Module 1: General Stability & Handling (The Basics)
Q: My solution turned bright yellow/orange upon adding base (
or
). Has the compound decomposed?
A: Likely not.[1] This is a reversible deprotonation. [1]
The Science: The pyrrole N-H in 6-azaindole is significantly more acidic (
) than in indole () due to the electron-withdrawing nature of the pyridine nitrogen at position 6.[1]
Mechanism: Addition of carbonate bases generates the azaindolyl anion . This anion is highly conjugated and often colored (yellow to orange).[1]
Caution: The anionic species is more electron-rich and susceptible to oxidation.[1] Ensure your reaction vessel is purged with Argon/Nitrogen.[1]
Q: Can I store the 2-iodo intermediate in basic solution overnight?
A: Not recommended.
While the anion is stable in isolation, the C2-Iodine bond is susceptible to photolytic cleavage and hydrolysis over extended periods in solution.
Protocol: Isolate the solid or keep the solution frozen at -20°C in the dark.
Q: I am attempting a Suzuki coupling, but I see significant amounts of de-iodinated starting material (6-azaindole) by LCMS. Why?
A: You are experiencing Protodeiodination.
This is the most common failure mode for 2-iodoazaindoles in basic cross-coupling conditions.[1]
The Cause: The oxidative addition of Pd(0) into the C-I bond is fast. However, if the transmetallation step (with your boronic acid) is slow, the Pd(II) intermediate will scavenge a hydride source (from the solvent or base), leading to reductive elimination of the reduced product (H instead of I).
Risk Factors:
Solvents: Alcohols (MeOH, EtOH, iPrOH) act as hydride donors.[1]
Catalyst: Electron-rich ligands (like
) can sometimes promote this pathway if the cycle stalls.[1]
Corrective Protocol (The "Anhydrous" Switch):
Switch Solvent: Move from DME/Water or Dioxane/Water to Anhydrous DMF or Toluene .[1]
Switch Base: Use
(anhydrous) instead of carbonates.
Additives: Add Ag2O (Silver Oxide).[1] Silver promotes the halide abstraction, accelerating the transmetallation step and outcompeting the hydride scavenging.
Q: My product mass is correct, but the NMR looks wrong. The coupling happened at C3 instead of C2?
A: You have triggered the "Halogen Dance" (Base-Catalyzed Halogen Migration).
This occurs primarily when using strong bases (LDA, LiHMDS, n-BuLi) for lithiation or protection steps, but can occur in cross-couplings if the temperature is too high.
The Mechanism:
Base deprotonates the most acidic C-H (often C3 or C4).[1]
The Iodine migrates to the lithiated position to stabilize the charge (thermodynamic control).
The electrophile/coupling partner reacts at the new position.
Visualization of the Halogen Dance:
Module 3: Optimized Experimental Protocol
Standard Operating Procedure: Suzuki Coupling of 2-iodo-6-azaindole
Use this protocol to minimize deiodination and migration.[1]
Degassing: Charge the reaction vessel with the azaindole, boronic acid, and base. Cycle Vacuum/Argon 3 times. Oxygen is the enemy of the azaindolyl anion.
Solvent Addition: Add degassed 1,4-Dioxane.
Catalyst Addition: Add Pd catalyst last, under a positive stream of Argon.
Thermal Cycle: Heat to 80°C .
Critical: Do not exceed 100°C. Higher temperatures increase the rate of deiodination significantly.[1]
Monitoring: Check LCMS at 2 hours.
If stalled: Add 0.5 equiv more boronic acid.[1] Do not add more base.[1]
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose reaction failures quickly.
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1][3] Chem. Soc. Rev., 2007, 36, 1046-1057.[1] (Describes the thermodynamic driving force in heteroaromatics). Link
Azaindole Cross-Coupling: Hands, D., et al.[1] "A Convenient Synthesis of 6-Azaindoles." Synlett, 1996.[1] (Establishes baseline stability for 6-azaindole derivatives). Link
Protodehalogenation: Navarro-Vázquez, A., et al. "Mechanism of the Pd-Catalyzed Protodehalogenation of Aryl Halides."[1] J. Org.[1][4] Chem., 2021.[1] (Mechanistic insight into the hydride source issue). Link[1]
Acidity of Azaindoles: Catalán, J., et al. "Acidity and Basicity of Azaindoles."[1] J. Am. Chem. Soc., 1988.[1] (Provides pKa context for the N-H deprotonation). Link[1]
Technical Support Center: Minimizing Homocoupling of 2-Iodo-6-Azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-iodo-6-azaindole. This guide provides in-depth troubleshooting advice and frequently asked questions...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-iodo-6-azaindole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating challenge of homocoupling side reactions in palladium-catalyzed cross-coupling chemistry. Our goal is to equip you with the mechanistic understanding and practical strategies required to optimize your synthetic routes, improve yields, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem when working with 2-iodo-6-azaindole?
Homocoupling is an undesired side reaction in cross-coupling chemistry where two identical molecules couple together. When using 2-iodo-6-azaindole, this can manifest in two primary ways:
Aryl-Aryl Homocoupling: Two molecules of 2-iodo-6-azaindole react to form a bi-azaindole dimer.
Partner Homocoupling: The coupling partner (e.g., a boronic acid in Suzuki coupling or a terminal alkyne in Sonogashira coupling) reacts with itself.
This side reaction is problematic for several critical reasons:
Reduced Yield: It consumes valuable starting materials and reagents, directly lowering the yield of your desired cross-coupled product.[1]
Complex Purification: Homocoupled byproducts often have similar polarity and molecular weight to the desired product, making chromatographic separation difficult, time-consuming, and costly.[1]
Process Inefficiency: For drug development and large-scale synthesis, minimizing side reactions is paramount for creating robust, scalable, and economically viable processes.[1]
The 6-azaindole scaffold contains an electron-deficient pyridine ring, which can influence the electronic properties of the molecule and the intermediates in the catalytic cycle, sometimes exacerbating the propensity for certain side reactions compared to simple aryl halides.[2][3]
Q2: What are the primary mechanistic pathways that lead to homocoupling?
Homocoupling can arise from several pathways depending on the specific cross-coupling reaction being performed. Understanding these root causes is the first step toward effective troubleshooting.
In Suzuki-Miyaura Coupling: The primary cause is often the presence of Pd(II) species and oxygen.[4][5] If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced to the active Pd(0) state. This reduction can be accomplished by the homocoupling of two organoboron reagents.[4] Additionally, any oxygen present in the reaction can re-oxidize Pd(0) to Pd(II), which perpetuates this unwanted cycle.[1][4]
In Sonogashira Coupling: The homocoupling of terminal alkynes, known as Glaser or Glaser-Hay coupling, is a major side reaction.[6][7] This is an oxidative process traditionally promoted by the copper(I) co-catalyst in the presence of an oxidant like oxygen (air).[6][7][8] The copper acetylide intermediate, essential for the main reaction, can undergo oxidative dimerization to form a 1,3-diyne.[6][8]
In Buchwald-Hartwig Amination: While less common than in other couplings, homocoupling of the aryl halide can still occur. This can be promoted by inefficient generation of the active Pd(0) catalyst or through side reactions involving the catalyst, base, and solvent. The mechanism often involves the formation of a diarylpalladium(II) intermediate, which then undergoes reductive elimination.[9]
Q3: How do bulky phosphine ligands help suppress homocoupling?
The choice of ligand is one of the most powerful tools for controlling selectivity in cross-coupling reactions. Bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) are often recommended to minimize homocoupling.[1][10]
The rationale is based on influencing the rate-determining steps of the catalytic cycle:
Promoting Reductive Elimination: The steric bulk of these ligands destabilizes the square planar geometry of the Pd(II) intermediate that contains both coupling partners (e.g., L₂Pd(Ar)(Ar')). This steric strain accelerates the desired reductive elimination step to form the product and regenerate the Pd(0) catalyst.[10][11]
Inhibiting Dimer Formation: The steric hindrance from bulky ligands can disfavor the formation of intermediates that lead to homocoupling, such as a L₂Pd(Ar)₂(Azaindole) species, by making it difficult for two large groups to exist on the same palladium center.
The diagram below illustrates the general palladium catalytic cycle and highlights the key step influenced by ligand choice.
Caption: The copper-catalyzed Glaser-Hay homocoupling of terminal alkynes.
Troubleshooting Buchwald-Hartwig Amination
Problem: Low yield of the desired N-arylated azaindole with evidence of bi-azaindole formation.
Potential Cause
Troubleshooting Strategy
Rationale
Incorrect Ligand Choice
Screen a panel of modern, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). [12]
The Buchwald-Hartwig reaction is highly sensitive to the ligand. Bulky ligands accelerate the C-N reductive elimination, which is often the rate-limiting step, outcompeting pathways that could lead to homocoupling. [9][11]
Base and Solvent Incompatibility
Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is fully soluble in the chosen solvent (e.g., toluene, dioxane). [13][14]
The base plays a crucial role in deprotonating the amine for coordination to palladium. [15][16]Poor solubility or incorrect basicity can stall the catalytic cycle, allowing for side reactions.
Catalyst Deactivation
Use a robust precatalyst (e.g., XPhos Pd G3) that efficiently generates the active LPd(0) species. [17][12]Ensure reagents, particularly the amine, are pure. [17]
Inefficient generation or deactivation of the active Pd(0) catalyst can lead to off-cycle pathways. Some functional groups can act as catalyst poisons. [13]
Aryl Iodide Inhibition
While 2-iodo-6-azaindole is reactive, iodide anions generated in situ can sometimes form bridging palladium dimers that are less active. If issues persist, consider switching to the corresponding aryl bromide or triflate. [13][14]
Aryl bromides are often excellent substrates for Buchwald-Hartwig amination and avoid potential iodide inhibition, sometimes leading to cleaner reactions. [14]
Generalized Experimental Protocols
The following protocols are starting points and should be optimized for your specific substrates. Always handle reagents and solvents under an inert atmosphere (N₂ or Ar).
Protocol 1: Suzuki-Miyaura Coupling with Slow Addition
This protocol is designed to minimize boronic acid homocoupling.
Vessel Preparation: To an oven-dried reaction flask equipped with a stir bar and reflux condenser, add 2-iodo-6-azaindole (1.0 equiv.), Pd₂(dba)₃ (1-2 mol%), and a suitable ligand like SPhos (2-4 mol%).
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
Solvent and Base: Add degassed solvent (e.g., dioxane/water 4:1) and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
Boronic Acid Preparation: In a separate flask, dissolve the boronic acid or ester (1.2-1.5 equiv.) in a portion of the degassed solvent.
Reaction Execution: Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C). Add the boronic acid solution dropwise via a syringe pump over 1-2 hours.
[1]6. Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the primary cause of alkyne homocoupling.
Vessel Preparation: To an oven-dried Schlenk flask with a stir bar, add 2-iodo-6-azaindole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a suitable ligand if necessary. Do not add any copper salt.
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Reagent Addition: Add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.3 equiv.), and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.
The flowchart below provides a decision-making framework for diagnosing and solving homocoupling issues.
Caption: A troubleshooting flowchart for addressing homocoupling side reactions.
References
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
Glaser Coupling. Alfa Chemistry.
Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Form
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
Reductive Elimination to Form C(sp 3 )-N Bonds from Palladium(II) Primary Alkyl Complexes. American Chemical Society.
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-C
Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimin
Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence.
Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
Sonogashira coupling. Wikipedia.
Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Asian Journal of Organic Chemistry.
Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Form
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactiv
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
Buchwald-Hartwig Amin
Cross-Coupling Reactions: A Practical Guide.
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
The Buchwald-Hartwig Amin
Troubleshooting a C–N Coupling Reaction. Reddit.
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
Homocoupling Reactions of Azoles and Their Applications in Coordin
Homocoupling Reactions of Azoles and Their Applications in Coordin
Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal.
Electrochemical Cascade Amidation and C-H Halogen
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.
Technical Support Center: Enhancing 2-Iodo-6-Azaindole Solubility Through N-Protection Strategies
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding N-p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding N-protection strategies to improve the solubility of 2-iodo-6-azaindole, a critical building block in medicinal chemistry. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of 2-iodo-6-azaindole often a concern in our experiments?
A1: 2-Iodo-6-azaindole, like many heterocyclic compounds, can exhibit limited solubility in common organic solvents. This poor solubility can be attributed to intermolecular hydrogen bonding involving the pyrrole N-H and the pyridine nitrogen. These interactions can lead to aggregation and precipitation, complicating reaction setup, purification, and subsequent synthetic transformations. The presence of the iodine atom can also contribute to lower solubility in some non-polar solvents. Addressing this solubility issue is crucial for achieving consistent reaction kinetics and yields. Azaindoles, in general, are recognized as valuable scaffolds in drug discovery, and their derivatives often show improved physicochemical properties compared to their indole counterparts.[1][2]
Q2: How does N-protection of 2-iodo-6-azaindole lead to improved solubility?
A2: N-protection disrupts the intermolecular hydrogen bonding network by replacing the N-H proton with a protecting group. This masking of the hydrogen bond donor capability of the pyrrole nitrogen reduces the molecule's ability to self-associate and crystallize out of solution. Furthermore, the choice of protecting group can introduce functionalities that enhance solvation in specific solvents. For instance, bulky alkyl or silyl groups can increase solubility in non-polar organic solvents, while groups containing ether linkages may improve solubility in a broader range of solvents. The introduction of a nitrogen atom into the indole scaffold to form an azaindole is a known strategy in medicinal chemistry to enhance solubility and other ADME-tox properties.[1][3]
Q3: What are the most common N-protecting groups for improving the solubility of 2-iodo-6-azaindole, and what are their key characteristics?
A3: Several N-protecting groups are effective for enhancing the solubility of azaindoles. The choice of protecting group should be guided by the desired solubility profile, the stability required for subsequent reaction steps, and the ease of removal. Here are some of the most commonly employed protecting groups:
Boc (tert-Butoxycarbonyl): A widely used protecting group that often improves solubility in a range of organic solvents.[3][4] It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5][6]
SEM (2-(Trimethylsilyl)ethoxymethyl): This group is known to significantly enhance solubility and can also play a dual role in activating the azaindole ring for certain reactions.[1][7][8] It is stable to a wide range of conditions but can be removed with fluoride sources or under specific acidic conditions.[9]
Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl): These electron-withdrawing groups can modulate the reactivity of the azaindole ring and improve solubility.[10][11][12] However, their removal often requires harsher conditions.[4]
PMB (p-Methoxybenzyl): A benzyl-type protecting group that can be introduced under basic conditions and removed oxidatively or with strong acid.[13][14][15]
TIPS (Triisopropylsilyl): A bulky silyl group that can be effective in preventing lithiation at the C2 position and can improve solubility in non-polar solvents.[1]
The following table summarizes the key features of these protecting groups:
Protecting Group
Common Reagents for Introduction
Common Reagents for Removal
Key Advantages
Potential Drawbacks
Boc
Boc₂O, DMAP
TFA, HCl
Commercially available, easy to introduce and remove.
Acid labile, may not be suitable for reactions requiring strong acids.
SEM
SEM-Cl, NaH
TBAF, HCl, TFA
Enhances solubility, can activate the ring for SNAr.[7][8]
May be too sterically hindering for some reactions.
Troubleshooting Guides
Issue 1: Incomplete N-Protection of 2-Iodo-6-Azaindole
Symptom: TLC or LC-MS analysis shows the presence of starting material after the reaction is expected to be complete.
Potential Cause 1: Incomplete Deprotonation. The basicity of the pyrrole nitrogen in 2-iodo-6-azaindole is relatively low. The base used (e.g., NaH, K₂CO₃) may not be strong enough or may not have been used in sufficient excess to achieve complete deprotonation.
Solution:
Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.[17] Ensure the base is fresh and has been handled under anhydrous conditions.
Increase the equivalents of the base used.
Consider using a polar aprotic solvent like DMF or THF to better solvate the ions and increase the reactivity of the base.
Potential Cause 2: Inactive Protecting Group Reagent. The protecting group reagent (e.g., Boc₂O, SEM-Cl) may have degraded due to improper storage.
Solution: Use a fresh bottle of the reagent or purify the existing stock if possible.
Potential Cause 3: Steric Hindrance. While less common for the N-H of the pyrrole, significant steric bulk on the protecting group or substrate could slow down the reaction.
Solution: Increase the reaction temperature and/or reaction time. Monitor the reaction progress carefully by TLC or LC-MS.
Issue 2: Poor Solubility of the N-Protected 2-Iodo-6-Azaindole
Symptom: The N-protected product precipitates from the reaction mixture or is difficult to dissolve for subsequent steps or purification.
Potential Cause: Incorrect Choice of Protecting Group for the Desired Solvent System. The chosen protecting group may not be optimal for the solvent system you are using.
Solution:
If working in non-polar solvents, consider a bulkier, more lipophilic protecting group like TIPS.
For a broader range of solubility, SEM or Boc groups are often a good choice.[4][7]
Experiment with different solvent systems for your reaction and purification. The introduction of long alkoxy chains on other parts of a molecule has been shown to improve solubility.[18][19]
Visualizing the Decision Process for Protecting Group Selection:
Caption: Decision workflow for selecting an N-protecting group.
Issue 3: Difficulty in Removing the N-Protecting Group
Symptom: The deprotection reaction is sluggish, incomplete, or leads to decomposition of the desired product.
Potential Cause 1: Inappropriate Deprotection Conditions. The chosen deprotection method may not be effective for the specific protecting group or may be too harsh for the 2-iodo-6-azaindole core.
Solution:
Boc: If standard acidic conditions (TFA/DCM) are too harsh, consider milder acids or alternative methods.[5][6]
SEM: If fluoride-based deprotection (e.g., TBAF) is slow, ensure the TBAF is anhydrous. For challenging SEM deprotections, consider using a Lewis acid or specific acidic conditions, but be mindful of potential side reactions.[9][16]
Sulfonyl: Deprotection of sulfonyl groups can be challenging. Reductive cleavage (e.g., with magnesium in methanol or sodium amalgam) is often employed. Ensure the reaction is performed under strictly anhydrous and inert conditions.
Potential Cause 2: Side Reactions During Deprotection. The deprotection conditions may be causing undesired reactions on the azaindole ring or with the iodo substituent.
Solution:
Lower the reaction temperature and carefully monitor the reaction.
Add a scavenger if reactive intermediates are formed during deprotection. For example, during the removal of a PMB group with TFA, anisole can be used as a cation scavenger.[20]
For SEM deprotection, the release of formaldehyde can sometimes lead to side products. The inclusion of a formaldehyde scavenger may be beneficial.[16]
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Iodo-6-Azaindole
This protocol is a general guideline and may require optimization.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-iodo-6-azaindole (1.0 eq.) in anhydrous THF or DMF.
Addition of Base: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes.
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in the same anhydrous solvent to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: N-SEM Protection of 2-Iodo-6-Azaindole
This protocol is a general guideline and may require optimization.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-iodo-6-azaindole (1.0 eq.) in anhydrous DMF.
Addition of Base: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes.
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram for N-Protection:
Caption: General experimental workflow for N-protection.
References
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). Thieme. Available at: [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules. Available at: [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. Available at: [Link]
Poly-halogenated aza-bodipy dyes with improved solubility as a versatile synthetic platform for the design of photonic materials. (2020). New Journal of Chemistry. Available at: [Link]
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Available at: [Link]
Protection of Indole by N-Alkyl indole. SynArchive. Available at: [Link]
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2023). ACS Catalysis. Available at: [Link]
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Molecular Diversity Preservation International. Available at: [Link]
Protection of N- and O-Functional Groups. (2006). Organic Chemistry Portal. Available at: [Link]
Poly-halogenated aza-bodipy dyes with improved solubility as versatile synthetic platform for the design of photonic materials. (2020). ResearchGate. Available at: [Link]
Synthesis of 2‐substituted azaindoles starting from N(Bn)2 protected... (2022). ResearchGate. Available at: [Link]
PMB Protection. Organic Chemistry Portal. Available at: [Link]
Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2020). Molecules. Available at: [Link]
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (2020). RSC Advances. Available at: [Link]
A New Protecting-Group Strategy for Indoles. (2025). ResearchGate. Available at: [Link]
ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. (2010). ResearchGate. Available at: [Link]
Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]
Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). National Institutes of Health. Available at: [Link]
The preparation and reactions of some azaindoles. University of Surrey. Available at: [Link]
Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Available at: [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). National Institutes of Health. Available at: [Link]
Profiling sulfonate ester stability: identification of complementary protecting groups for... (2017). National Institutes of Health. Available at: [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. (2016). National Institutes of Health. Available at: [Link]
Progress Towards Synthesis of Azaindole Derivatives of Arp2/3 Complex Inhibitor CK-666. DigitalCommons@Linfield. Available at: [Link]
A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. (2025). ResearchGate. Available at: [Link]
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]
A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. National Institutes of Health. Available at: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated 6-Azaindoles
For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. The 6-azaindole scaffold, a prevalent motif in medicinal chemistry, presents unique anal...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. The 6-azaindole scaffold, a prevalent motif in medicinal chemistry, presents unique analytical challenges when halogenated. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of halogenated 6-azaindoles, offering insights into how different halogens and ionization techniques influence fragmentation pathways. By understanding these patterns, researchers can more accurately identify and characterize these important molecules.
Introduction: The Significance of Halogenated 6-Azaindoles
6-Azaindole, a bioisostere of indole, is a bicyclic heterocycle where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom. This substitution significantly alters the electron distribution and physicochemical properties of the molecule, often leading to improved pharmacological profiles. Halogenation of the 6-azaindole core is a common strategy in drug design to modulate properties such as metabolic stability, binding affinity, and membrane permeability.
Mass spectrometry is an indispensable tool for the structural elucidation of these novel compounds. However, the interplay between the pyridine and pyrrole rings, combined with the influence of a halogen substituent, results in complex fragmentation behaviors that require careful interpretation. This guide will compare and contrast the fragmentation of 6-azaindoles bearing different halogens (Fluorine, Chlorine, Bromine, and Iodine) under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.
Fundamental Principles of Fragmentation
The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the relative stabilities of the resulting fragment ions and neutral losses. For halogenated 6-azaindoles, the key factors influencing fragmentation are:
The 6-Azaindole Core: The presence of two nitrogen atoms influences the initial site of ionization and directs subsequent fragmentation pathways. The pyridine ring can undergo characteristic ring-opening and rearrangement reactions.
The Halogen Substituent: The nature of the halogen (its size, electronegativity, and bond strength to the aromatic ring) dictates the ease and type of fragmentation involving the C-X bond.
The Ionization Method: Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" ionization method that typically produces a protonated molecule ([M+H]⁺), with subsequent fragmentation (MS/MS) induced by collision-induced dissociation (CID).[1][2]
Electron Ionization (EI) Mass Spectrometry: A Fingerprinting Approach
Under EI conditions, the high energy imparted to the molecule leads to the formation of a radical cation (M⁺•) that readily undergoes fragmentation.
General Fragmentation Pathway of the 6-Azaindole Core
The fragmentation of the unsubstituted 6-azaindole core is initiated by the loss of an electron, likely from one of the nitrogen lone pairs. A characteristic fragmentation of indole and its derivatives is the loss of hydrogen cyanide (HCN).[3] For 6-azaindole, this can be envisioned to occur from the pyrrole ring.
Influence of Halogenation on EI Fragmentation
The presence of a halogen introduces new, often dominant, fragmentation pathways.
α-Cleavage (Loss of Halogen Radical): A primary fragmentation event for bromo- and iodo-substituted compounds is the homolytic cleavage of the C-X bond to lose a halogen radical (•X), forming a stable aryl cation. The strength of the C-X bond decreases down the group (C-F > C-Cl > C-Br > C-I), making the loss of bromine and iodine radicals particularly favorable.
Loss of Hydrogen Halide (HX): The elimination of a neutral hydrogen halide molecule is another common pathway, particularly for fluoro- and chloro-substituted compounds. This often involves a rearrangement where a hydrogen atom from an adjacent position is transferred to the halogen before elimination.
Isotopic Patterns: Chlorine and bromine have distinct isotopic signatures that are invaluable for identification.
Chlorine: A compound with one chlorine atom will exhibit two molecular ion peaks, M⁺• and (M+2)⁺•, in an approximate 3:1 ratio of intensities.
Bromine: A compound with one bromine atom will show M⁺• and (M+2)⁺• peaks of nearly equal intensity (1:1 ratio).[4]
The following diagram illustrates the proposed major EI fragmentation pathways for a generic halogenated 6-azaindole.
Caption: Proposed EI fragmentation pathways for halogenated 6-azaindoles.
Table 1: Comparison of Expected EI Fragmentation for Halogenated 6-Azaindoles
Halogen (X)
Relative C-X Bond Strength
Prominent Fragmentation Pathways
Isotopic Signature
F
Strongest
-HF, -HCN
None
Cl
Strong
-HCl, -•Cl, -HCN
M, M+2 (3:1)
Br
Weaker
-•Br, -HBr, -HCN
M, M+2 (1:1)
I
Weakest
-•I, -HI, -HCN
None
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[5]
Protonation Site
In positive-ion ESI, the 6-azaindole is likely to be protonated on one of its nitrogen atoms. The pyridine nitrogen is generally more basic than the pyrrole nitrogen, making it the more probable site of protonation. The location of the halogen substituent can influence the basicity of the nitrogens and thus the initial structure of the ion to be fragmented.
Comparative Fragmentation of Protonated Halogenated 6-Azaindoles
The fragmentation of the protonated molecule will differ significantly from the radical cation formed in EI.
Loss of HX: This is often a major fragmentation pathway for all halogenated compounds under CID conditions. The protonated nitrogen can facilitate this elimination.
Loss of HCN: Similar to EI, the loss of HCN from the pyrrole ring is a plausible fragmentation pathway.
Ring Cleavage: The protonated pyridine ring can become susceptible to cleavage, leading to a variety of fragment ions.
Loss of Halogen: The loss of a halogen radical is less common from an even-electron ion like [M+H]⁺ compared to the radical cation in EI. However, under higher collision energies, it can be observed.
The following diagram illustrates a proposed ESI-MS/MS fragmentation workflow.
Technical Comparison Guide: HPLC Profiling of 2-iodo-1H-pyrrolo[2,3-c]pyridine
The following is a comprehensive technical comparison guide for the HPLC profiling of 2-iodo-1H-pyrrolo[2,3-c]pyridine (also known as 2-iodo-6-azaindole ). This guide is structured to provide researchers with the method...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical comparison guide for the HPLC profiling of 2-iodo-1H-pyrrolo[2,3-c]pyridine (also known as 2-iodo-6-azaindole ). This guide is structured to provide researchers with the method development strategies, expected chromatographic behavior, and comparative data necessary for rigorous quality control and synthesis validation.
Executive Summary & Application Context
2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1045856-78-1) is a critical halogenated heterocyclic building block. It serves as a pivotal intermediate in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase) via Suzuki-Miyaura cross-coupling reactions.
Unlike its parent compound (6-azaindole), the introduction of an iodine atom at the C2 position significantly alters the physicochemical properties—specifically lipophilicity and pKa—necessitating a distinct HPLC method for accurate resolution. This guide compares the retention behavior of the 2-iodo derivative against its structural analogs and precursors, providing a validated protocol for purity assessment.
Key Chemical Properties
Property
2-iodo-1H-pyrrolo[2,3-c]pyridine
1H-pyrrolo[2,3-c]pyridine (Parent)
Impact on HPLC
Molecular Formula
C₇H₅IN₂
C₇H₆N₂
Iodine increases mass & hydrophobicity.
Molecular Weight
244.03 g/mol
118.14 g/mol
Significant mass shift (detectable by MS).
LogP (Predicted)
~2.3 - 2.6
~1.2
Critical: 2-Iodo elutes significantly later in Reverse Phase.
Acid/Base Character
Weakly Basic (Pyridine N)
Basic (Pyridine N)
Requires pH control (buffer) to prevent tailing.
Standardized Experimental Protocol
To ensure reproducibility across different laboratories, the following "Universal Gradient" method is recommended. This protocol is designed to resolve the target compound from its polar parent and potential regioisomers (e.g., 3-iodo impurities).
Chromatographic Conditions
System: Agilent 1200/1260 Infinity II or equivalent UHPLC/HPLC.
Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
Rationale: The C18 phase provides the necessary hydrophobic selectivity to separate the halogenated species.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
The following data represents the Relative Retention (RR) behavior observed under the standardized conditions described above. While absolute retention times (Rt) vary by system dwell volume, the relative order is thermodynamically fixed by the hydrophobic substituent constants.
Table 1: Relative Retention & Resolution Data
Note: Rt values are representative of a standard 100mm C18 column run.
Compound
Structure Description
Approx. Rt (min)
Relative Retention (k')
Resolution (Rs)
1H-pyrrolo[2,3-c]pyridine
Parent Scaffold (No Iodine)
3.2 ± 0.2
1.00 (Ref)
N/A
3-iodo-1H-pyrrolo[2,3-c]pyridine
Regioisomer (Impurity)
8.4 ± 0.3
~2.6
> 10.0 (vs Parent)
2-iodo-1H-pyrrolo[2,3-c]pyridine
Target Analyte
9.1 ± 0.3
~2.8
> 1.5 (vs 3-iodo)
2,3-diiodo-1H-pyrrolo...
Over-iodinated byproduct
11.5 ± 0.4
~3.6
> 5.0 (vs Target)
Technical Insight: The "Iodine Effect"
The introduction of iodine at the C2 position creates a "hydrophobic anchor." In Reverse Phase Chromatography (RPC), this results in a dramatic increase in retention time compared to the parent azaindole.
Separation Mechanism: The large, polarizable iodine atom interacts strongly with the C18 alkyl chains via London dispersion forces.
Isomer Resolution: The 2-iodo and 3-iodo isomers are the most critical separation pair. The 3-iodo isomer (often formed via electrophilic substitution) typically elutes slightly earlier or very close to the 2-iodo isomer depending on the specific column selectivity, but the gradient slope of 5-95% is optimized to separate these by exploiting subtle shape selectivity differences.
Visualizing the Separation Logic
The following diagram illustrates the method development decision tree and the physicochemical interactions governing the separation.
Caption: Chromatographic elution order of 6-azaindole derivatives on a C18 stationary phase.
Troubleshooting & Optimization
Issue: Peak Tailing
Cause: Interaction between the basic nitrogen of the pyridine ring (N6) and residual silanols on the silica support.
Solution:
pH Modification: Ensure the mobile phase pH is low (pH 2-3 with Formic Acid) to protonate the nitrogen, or high (pH > 9 with Ammonium Hydroxide) to suppress silanol ionization. Note: High pH requires a hybrid column (e.g., Zorbax Extend or Waters XBridge).
Buffer Strength: Increase buffer concentration to 20mM Ammonium Formate to mask silanol sites.
Issue: Co-elution of Isomers
Cause: 2-iodo and 3-iodo isomers have similar hydrophobicities.
Solution: Switch to a Phenyl-Hexyl column. The pi-pi interactions provided by the phenyl phase often provide superior selectivity for positional isomers of aromatic heterocycles compared to standard C18.
References
Thermo Scientific. (2023). 6-Azaindole Product Specifications and HPLC Purity. Retrieved from
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. Retrieved from
Agilent Technologies. (2010). Tips and Tricks of HPLC Separations: Analysis of Basic Compounds. Retrieved from
PubChem. (2023).[4] 2-iodo-1H-pyrrolo[2,3-c]pyridine Compound Summary. Retrieved from [5]
Comparing reactivity of 2-iodo vs 2-bromo-1H-pyrrolo[2,3-c]pyridine
Topic: Comparing Reactivity of 2-iodo vs 2-bromo-1H-pyrrolo[2,3-c]pyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Optimizing C-2 Functional...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Reactivity of 2-iodo vs 2-bromo-1H-pyrrolo[2,3-c]pyridine
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Optimizing C-2 Functionalization in the 6-Azaindole Scaffold
Executive Summary: The Decision Matrix
In the design of kinase inhibitors and bioisosteres, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold offers unique physicochemical properties compared to its more common isomer, 7-azaindole. However, functionalizing the C-2 position requires a strategic choice between the 2-iodo and 2-bromo congeners.
While both halogens serve as handles for transition-metal catalyzed cross-couplings, they exhibit distinct kinetic profiles and stability windows.
Feature
2-Iodo-6-azaindole
2-Bromo-6-azaindole
Bond Dissociation Energy (C-X)
~65 kcal/mol (Weaker)
~81 kcal/mol (Stronger)
Oxidative Addition Rate (Pd)
Fast (Occurs at 0°C – RT)
Moderate (Requires 60°C+ or specialized ligands)
Lithium-Halogen Exchange
Extremely Fast (<-78°C); prone to scrambling
Controlled; ideal for generating stable lithio-species
Early-stage building block , harsh reaction conditions, scale-up.
Structural & Electronic Context[1][2]
To understand the reactivity differences, we must first ground the discussion in the specific electronic environment of the 6-azaindole scaffold.
Numbering: The pyridine nitrogen is at position 6. The pyrrole nitrogen is at position 1. The C-2 carbon is adjacent to the pyrrole nitrogen (
).
Electronic Bias: The fused pyridine ring is electron-deficient, pulling electron density away from the pyrrole ring. However,
is electron-rich.
C-2 Position: This position is activated for lithiation (due to the inductive effect of
and the ability to direct metalation via N-protecting groups like SEM or Boc).
C-2 Position: It is deactivated for electrophilic aromatic substitution (which prefers C-3) but highly active for nucleophilic attacks (via
if activated) and oxidative addition .
Mechanistic Insight: The Oxidative Addition Differential
The rate-determining step in most Pd-catalyzed couplings for these substrates is oxidative addition.
2-Iodo: The C-I bond is sufficiently weak that oxidative addition to Pd(0) can occur at ambient temperatures. This minimizes side reactions such as protodehalogenation or competing C-H activation at C-3.
2-Bromo: Requires thermal activation or electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.
Reactivity Head-to-Head
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3][4]
The 2-Iodo Advantage:
The 2-iodo derivative is the superior choice when the coupling partner is sensitive (e.g., boronic acids prone to protodeboronation) or when "ligand-free" conditions are desired.
Experimental Observation: 2-iodo-6-azaindoles often couple quantitatively in THF/Water at 40°C using simple catalysts like
.
Selectivity: In a bis-halo system (e.g., 5-bromo-2-iodo-6-azaindole), the 2-iodo position reacts exclusively at room temperature, leaving the 5-bromo intact for subsequent steps.
The 2-Bromo Alternative:
The 2-bromo derivative typically requires heating to 80–100°C.
Risk: At these temperatures, unprotected N-H azaindoles can poison the catalyst via coordination of the pyridine nitrogen (
) or the deprotonated pyrrole nitrogen ().
Mitigation: Use of N-protection (Boc, SEM) is more critical for the bromo derivative to prevent catalyst sequestration.
B. Lithium-Halogen Exchange
The 2-Bromo Advantage:
For generating the C-2 nucleophile (2-lithio-6-azaindole), the 2-bromo derivative is often preferred.
Control: The exchange with
-BuLi or -BuLi is rapid but controllable at -78°C.
Stability:[1] The resulting aryl-lithium species from the bromo precursor is less prone to "Wurtz-type" coupling side reactions compared to the iodo-derived species, which generates a highly reactive alkyl iodide byproduct that can re-react.
The 2-Iodo Risk:
While 2-iodo-6-azaindole exchanges almost instantaneously, the generated Li-species can undergo "scrambling" or reduction if the temperature is not strictly maintained below -78°C.
Crystal Structure Data & Design Guide: 2-Substituted 6-Azaindoles
Executive Summary: The 6-Azaindole Advantage In the landscape of nitrogen-containing heterocycles, 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) represent a distinct but underutilized bioisostere of the indole and 7-azaindol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 6-Azaindole Advantage
In the landscape of nitrogen-containing heterocycles, 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) represent a distinct but underutilized bioisostere of the indole and 7-azaindole scaffolds. While 7-azaindoles are "privileged" structures in kinase inhibition due to their ability to mimic the purine ring of ATP, 6-azaindoles offer a unique vector for hydrogen bonding and solubility modulation.
Core Differentiator: The defining crystallographic feature of the 6-azaindole scaffold is its tendency to form cyclic, triply hydrogen-bonded trimers in the solid state, contrasting sharply with the centrosymmetric dimers typical of 7-azaindoles. This structural anomaly fundamentally alters crystal packing, solubility profiles, and ligand-protein binding modes.
Comparative Analysis: 6-Azaindole vs. Alternatives
Structural & Pharmacophore Comparison
The choice between indole, 6-azaindole, and 7-azaindole is often dictated by the specific hydrogen-bond donor/acceptor requirements of the target binding pocket.
Feature
Indole
7-Azaindole (Alternative)
6-Azaindole (Product Focus)
Nitrogen Position
N1 only
N1 (pyrrole) + N7 (pyridine)
N1 (pyrrole) + N6 (pyridine)
H-Bond Pattern
Donor (N1-H)
Donor (N1)/Acceptor (N7)
Donor (N1)/Acceptor (N6)
Self-Assembly
N-H... or weak N-H...N
Cyclic Dimer (N1-H...N7)
Cyclic Trimer (N1-H...N6)
pKa (approx)
~16 (N1-H)
~4.6 (N7H+)
~8.0 (N6H+)
Crystal System
Orthorhombic (typ.)
Triclinic/Monoclinic (P/P2/c)
Monoclinic (typ. P2/c)
Key Application
GPCRs, diverse
Kinase Hinge Binder (ATP mimic)
Kinase/Allosteric Modulator
The "Trimer" vs. "Dimer" Phenomenon
Crystallographic data reveals a critical supramolecular distinction. 7-azaindole forms a planar dimer mediated by two reciprocal N1-H...N7 hydrogen bonds. In contrast, 6-azaindole self-assembles into a cyclic trimer stabilized by three N1-H...N6 interactions.[1][2]
Implication for Drug Design: The N6 nitrogen is positioned differently in the vector space. While 7-azaindole binds "flat" against the kinase hinge region (mimicking adenine), 6-azaindole's N6 vector is offset, often requiring a "flipped" binding mode or targeting different residues (e.g., water-mediated bridges) to achieve similar affinity.
Figure 1: Comparison of the supramolecular assembly motifs. 7-azaindole forms a stable dimer, whereas 6-azaindole organizes into a cyclic trimer, influencing solubility and melting point.
Crystal Structure Data: 2-Substituted Derivatives
The introduction of a substituent at the C2 position (e.g., phenyl, trifluoromethyl) disrupts the ideal trimer geometry but retains the core N1-H...N6 directionality.
2-Trifluoromethyl-6-azaindole
Data derived from single-crystal X-ray diffraction of the synthesized product.
Crystal System: Monoclinic
Space Group: P2
/c (Characteristic for this scaffold class)
Packing Features:
The molecule adopts a planar conformation.
The strong electron-withdrawing CF
group at C2 increases the acidity of the N1-H proton, strengthening intermolecular hydrogen bonds.
Ketal Salt Intermediate: During synthesis, a stable ketal salt intermediate is often isolated and crystallizes readily, providing a purification checkpoint.
2-Phenyl-6-azaindole
Conformation: The phenyl ring is typically twisted relative to the azaindole plane (torsion angle ~15-30°) to relieve steric strain with the C3-H, unlike the flatter 2-phenylindole.
Interactions: Packing is dominated by
- stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring of adjacent molecules.
The most robust method for accessing 2-substituted 6-azaindoles is the One-Pot Dilithiation Strategy . This method avoids the multi-step cyclization routes required for other isomers.
Protocol: Dilithiation-Condensation of 3-Amino-4-Picoline
Objective: Synthesis of 2-substituted 6-azaindoles (e.g., 2-phenyl, 2-tert-butyl).
Reagents:
3-Amino-4-picoline (Starting Material)
sec-Butyllithium (1.4 M in cyclohexane)
Carboxylic Ester (R-COOMe) or Nitrile
THF (Anhydrous)
Step-by-Step Workflow:
Dianion Formation:
Charge a flame-dried flask with 3-amino-4-picoline (1.0 equiv) and anhydrous THF under Argon.
Cool to -78°C .
Add sec-BuLi (2.2 to 2.5 equiv) dropwise. The solution will turn deep red/purple, indicating the formation of the dilithiated species (lithium on N-amine and C-methyl).
Critical Step: Allow the mixture to warm to 0°C and stir for 1 hour to ensure complete lithiation of the thermodynamically more acidic methyl group.
Condensation:
Cool the mixture back to -78°C .
Add the electrophile (Carboxylic Ester) (1.1 equiv) dissolved in THF dropwise.
Allow the reaction to warm slowly to room temperature overnight.
Cyclization & Quench:
The intermediate ketone/imine spontaneously cyclizes.
Quench with saturated NH
Cl solution.
Extract with EtOAc (3x), wash with brine, and dry over Na
SO.
Crystallization (Purification):
Solvent System: Dissolve the crude residue in minimal hot Ethanol or Methanol.
Anti-solvent: Add water dropwise until turbidity persists, or use Hexanes for more lipophilic derivatives.
Growth: Allow to stand at 4°C. 2-substituted 6-azaindoles typically crystallize as needles or prisms.
Figure 2: The "One-Pot" dilithiation strategy allows direct access to the 2-substituted scaffold, bypassing complex Pd-catalyzed routes.
References
Trimer Formation: Angew. Chem. Int. Ed., 2018 , 57, 5020-5024. "The Cyclic Hydrogen-Bonded 6-Azaindole Trimer and its Prominent Excited-State Triple-Proton-Transfer Reaction". Link
Synthesis & Crystal Data: J. Org. Chem., 2005 , 70, 8631–8634. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters". Link
7-Azaindole Comparison: Can. J. Chem., 1990 , 68, 193.[3] "Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer...". Link
Kinase Applications: Molecules, 2014 , 19, 19292-19325. "The Azaindole Framework in the Design of Kinase Inhibitors". Link
This guide outlines the UV-Vis absorption characteristics of 2-iodo-pyrrolo[2,3-c]pyridine (2-iodo-6-azaindole), a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. As a Senior...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the UV-Vis absorption characteristics of 2-iodo-pyrrolo[2,3-c]pyridine (2-iodo-6-azaindole), a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.
As a Senior Application Scientist, I have structured this analysis to serve as a validation standard. Since specific spectral data for this halogenated derivative is often proprietary or absent from public databases, this guide synthesizes empirical data from the parent scaffold (6-azaindole) with established auxochromic theory to provide a robust reference frame for quality control.
Executive Technical Summary
2-iodo-pyrrolo[2,3-c]pyridine (CAS: 106688-66-8) is a halogenated derivative of the 6-azaindole scaffold. UV-Visible spectroscopy is the primary tool for validating its identity during synthesis, specifically to monitor the iodination of the C2 position.
Chromophore: The pyrrolo[2,3-c]pyridine (6-azaindole) bicyclic system.
Key Feature: The iodine atom at C2 acts as an auxochrome, inducing a bathochromic (red) shift and a hyperchromic effect relative to the unsubstituted parent compound.
Critical QC Parameter: The spectral shift distinguishes the 2-iodo product from the starting material and the isomeric 7-azaindole impurities.
Theoretical Grounding & Electronic Transitions
To interpret the spectrum accurately, one must understand the electronic transitions at play. The 6-azaindole core exhibits two primary transitions:
Transitions: High energy, intense absorption bands typically found between 200–260 nm.
Transitions: Lower energy, weaker transitions involving the lone pair on the pyridine nitrogen, typically appearing as a shoulder or broad band around 280–310 nm.
The Iodine Auxochromic Effect
The introduction of an iodine atom at the C2 position alters the molecular orbital energy levels:
Mesomeric Effect (+M): Iodine donates electron density into the
-system, destabilizing the HOMO.
Inductive Effect (-I): Iodine withdraws electron density, stabilizing the LUMO.
Net Result: The HOMO-LUMO gap narrows, requiring less energy for excitation.[1] This results in a Red Shift (5–15 nm) compared to the parent scaffold.
Diagram: Electronic Transition Logic
Figure 1: Logical flow of substituent effects on the azaindole chromophore.
Comparative Spectral Analysis
The following table provides the reference values for the parent scaffold and the predicted range for the 2-iodo derivative. Use this to benchmark your experimental results.
Table 1: Comparative Absorption Maxima (
)[2]
Compound
Structure
Solvent
(nm)
Spectral Features
6-Azaindole (Parent)
Pyrrolo[2,3-c]pyridine
Methanol
258, ~280, 310
Distinct bands. The 310 nm band is sensitive to aggregation/concentration.
7-Azaindole (Isomer)
Pyrrolo[2,3-b]pyridine
Methanol
293
Strong single band in the near-UV.[2] Lacks the distinct 310 nm aggregate band of 6-azaindole.
2-iodo-6-azaindole (Product)
2-I-Pyrrolo[2,3-c]pyridine
Methanol
~265, ~290–300
Expected Shift: +5 to +15 nm vs. Parent. Broadening of the long-wavelength band due to heavy atom effect.
Key Identification Marker:
If your synthesized product shows a
identical to the starting material (258/280 nm), the iodination failed . A shift toward 290–300 nm confirms the substitution.
Experimental Protocol: Spectral Validation
This protocol is designed to eliminate solvent artifacts and pH-dependent tautomerization, which are common sources of error in azaindole spectroscopy.
Reagents & Equipment[3][4][5][6]
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid unbuffered water due to pH sensitivity.
Blank: Pure solvent from the same bottle used for dissolution.
Cuvette: Quartz, 1 cm path length (UV transparent <220 nm).
Step-by-Step Workflow
Baseline Correction:
Fill two matched quartz cuvettes with pure MeOH.
Run a baseline correction (200–400 nm) to subtract solvent absorbance.
Stock Solution Preparation:
Weigh ~1.0 mg of 2-iodo-pyrrolo[2,3-c]pyridine.
Dissolve in 10 mL MeOH (Concentration: ~100 µg/mL). Sonicate if necessary.
Dilution Series (Self-Validation Step):
Prepare three working concentrations: 10 µg/mL, 20 µg/mL, and 50 µg/mL.
Why? Linearity (Beer-Lambert Law) confirms the solute is fully dissolved and not aggregating. 6-azaindoles are prone to trimerization at high concentrations.
Acquisition:
Scan range: 200 nm to 400 nm.
Scan speed: Medium (approx. 200–400 nm/min).
Data interval: 1 nm.
Data Analysis:
Identify
.
Calculate Molar Extinction Coefficient (
) using .
Compare
shift against the parent 6-azaindole control.
Diagram: Validation Workflow
Figure 2: Step-by-step workflow for acquiring valid UV-Vis data.
Troubleshooting & Common Pitfalls
Issue
Cause
Solution
No Red Shift Observed
Incomplete reaction; starting material dominates.
Monitor reaction by TLC/LC-MS. The iodine atom must cause a shift.
Broad, Tailing Peak >350 nm
Aggregation or undissolved particles.
Filter solution (0.2 µm PTFE) or dilute further.
Peak at ~320 nm (Sharp)
Protonation of the pyridine nitrogen.
Solvent may be acidic. Add 0.1% Ammonium Hydroxide to force neutral species.
Unexpected Peak at ~293 nm
Contamination with 7-azaindole isomer.
Check starting material purity.[3] 7-azaindole absorbs strongly here.
References
Catalán, J., et al. "The Photophysical Properties of 6-Azaindole." Journal of the American Chemical Society, vol. 115, no. 5, 1993.
Talaga, P., et al. "Synthesis and Pharmacological Activities of 7-Azaindole Derivatives." European Journal of Medicinal Chemistry, vol. 28, no. 1, 1993.
NIST Chemistry WebBook. "1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Spectral Data." National Institute of Standards and Technology.
Serrano-Andrés, L., et al. "Theoretical Study of the Electronic Spectroscopy of Indole and Azaindoles." The Journal of Chemical Physics, vol. 98, no. 4, 1993.
Navigating the Disposal of 2-iodo-1H-pyrrolo[2,3-c]pyridine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the proper disposal of specialized heterocyclic com...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the proper disposal of specialized heterocyclic compounds such as 2-iodo-1H-pyrrolo[2,3-c]pyridine is of paramount importance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols for halogenated organic substances and pyridine derivatives.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential risks is crucial. Based on data from similar halogenated pyridine compounds, 2-iodo-1H-pyrrolo[2,3-c]pyridine should be handled as a hazardous substance.
Serious Eye Damage/Irritation: Can cause significant eye injury.[1][2]
Skin Irritation: May cause irritation upon contact with skin.[2]
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your first line of defense. The following should be worn at all times when handling 2-iodo-1H-pyrrolo[2,3-c]pyridine and its waste:
Protective Gear
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield
To prevent contact with the eyes, which could lead to serious damage.
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber)
To avoid skin contact and potential irritation. Always inspect gloves for integrity before use.
Body Protection
A fully buttoned laboratory coat
To protect skin and personal clothing from contamination.
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[3][4][5]
Protocol for Waste Collection:
Select an Appropriate Waste Container:
Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).
The container must have a secure, screw-top cap to prevent the release of vapors.[5][6]
Ensure the container is clearly labeled.
Labeling the Waste Container:
Affix a "Hazardous Waste" label to the container before adding any waste.
Clearly write the full chemical name: "Waste 2-iodo-1H-pyrrolo[2,3-c]pyridine". Do not use abbreviations.
If the waste is a solution, indicate the solvent and the approximate concentration of the compound.
Collecting the Waste:
Carefully transfer the waste into the labeled container, avoiding splashes and spills.
It is best practice to perform this transfer within a chemical fume hood to minimize inhalation exposure.
Do not mix with other waste streams, particularly non-halogenated organic waste, acids, bases, or oxidizing agents.[3] Mixing can lead to unforeseen chemical reactions and complicates the disposal process.
Keep the waste container securely closed when not in use.
III. Disposal Pathway: From the Lab to Final Disposition
The disposal of 2-iodo-1H-pyrrolo[2,3-c]pyridine must be handled by a licensed hazardous waste disposal company. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4][6][7]
The following flowchart illustrates the decision-making process for the proper disposal of 2-iodo-1H-pyrrolo[2,3-c]pyridine waste:
Caption: Decision workflow for the safe disposal of 2-iodo-1H-pyrrolo[2,3-c]pyridine waste.
IV. Emergency Procedures in Case of Spills or Exposure
Accidents can happen, and preparedness is key to mitigating risks.
In Case of a Spill:
Evacuate the immediate area and alert colleagues.
If the spill is small and you are trained to handle it, wear your full PPE.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
Carefully collect the absorbent material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
In Case of Personal Exposure:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
V. The Rationale Behind the Procedure: Scientific Principles
The stringent procedures for disposing of 2-iodo-1H-pyrrolo[2,3-c]pyridine are rooted in its chemical properties as a halogenated heterocyclic compound.
Persistence and Environmental Impact: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Prohibiting drain disposal prevents contamination of waterways.
Reactivity: The pyridine ring system has basic properties and can react with acids. The iodo-substituent can also undergo various chemical reactions. Segregation from incompatible materials is crucial to prevent uncontrolled reactions in the waste container.
Incineration as a Disposal Method: For many halogenated organic compounds, high-temperature incineration is the preferred disposal method.[8] This process is designed to break down the molecule into simpler, less harmful components, with scrubbers to remove acidic gases like hydrogen iodide that are formed.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 2-iodo-1H-pyrrolo[2,3-c]pyridine, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
ST-9891 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
Safety Data Sheet PYRIDINE - ChemSupply Australia. ChemSupply Australia.
SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI.
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign.
SAFETY DATA SHEET - CymitQuimica. (2024, December 19). CymitQuimica.
PYRIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
SAFETY D
7.2 Organic Solvents - Cornell EHS. Cornell University Environmental Health and Safety.
Strategic Safety Protocol: Handling 2-iodo-1H-pyrrolo[2,3-c]pyridine in Drug Discovery
In the synthesis of kinase inhibitors, 2-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) is a high-value scaffold. Its utility lies in the iodine handle at the C2 position, allowing for precise Suzuki-Miyaura o...
Author: BenchChem Technical Support Team. Date: February 2026
In the synthesis of kinase inhibitors, 2-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) is a high-value scaffold. Its utility lies in the iodine handle at the C2 position, allowing for precise Suzuki-Miyaura or Sonogashira couplings. However, this same C-I bond introduces specific handling risks—including photosensitivity and potential lability—that standard safety protocols often overlook.
This guide moves beyond generic "wear gloves" advice. It provides a logic-driven safety architecture designed to protect both the researcher and the integrity of the compound.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. As a halogenated heteroaromatic, this compound presents a dual-threat profile: physical irritancy and potential biological activity.
Standard safety glasses are insufficient for powder handling; sealed goggles are required.
STOT SE 3
Warning
Respiratory tract irritation.
Inhalation of micro-dust is the primary route of entry.
Scientist’s Note: Treat this compound as a "sensitizer by default." Halogenated heterocycles can induce allergic dermatitis over repeated exposures. The goal of your PPE is not just to prevent burns, but to prevent sensitization.
The PPE Firewall: A Layered Defense System
Do not rely on a single barrier. Use a "Redundancy Protocol" where the failure of one piece of PPE does not result in immediate exposure.
A. Hand Protection: The "Solid vs. Solution" Rule
The most common error is assuming one glove type fits all stages of the experiment.
Stage 1: Handling the Solid (Weighing/Transfer)
Recommendation:Nitrile (Minimum thickness 0.11 mm / 4-5 mil).
Logic: Nitrile provides excellent abrasion resistance against solid crystals.
Self-Validating Check: Inspect gloves for micro-tears caused by spatulas or crimp caps before touching the compound.
Stage 2: Handling Solutions (The Danger Zone)
The Risk: You will likely dissolve this in DMSO, DMF, or Dichloromethane (DCM).
The Protocol:
If in DMSO/DMF: Standard Nitrile is acceptable but change immediately upon splash. DMSO increases skin permeability, acting as a "trojan horse" for the azaindole.
If in DCM/Chloroform: Nitrile fails in <2 minutes. Double-gloving is mandatory (Laminate/PE inner liner + Nitrile outer) or use PVA gloves for bulk transfers.
B. Respiratory & Eye Protection
Primary Barrier: A certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
Secondary Barrier (PPE):
Eyes:Chemical Splash Goggles (Indirect Vent).
Why? 6-azaindole dust is fine and electrostatic. It can bypass the side-shields of standard safety glasses.
Lungs: If weighing outside a hood (strongly discouraged) or if the hood sash must be raised high, a Half-face respirator with P100 (HEPA) cartridges is required.
Operational Workflow: The "Safe Weighing" Protocol
Weighing is the highest-risk operation for exposure. The following diagram outlines the decision logic to ensure containment.
Figure 1: Decision logic for weighing electrostatic heteroaromatic solids. Note the emphasis on static neutralization to prevent aerosolization.
Detailed Methodology:
Static Neutralization: Use an ionizing gun or bar on the weighing boat and the spatula. Azaindoles are prone to static charge; without neutralization, the powder will "jump" off the spatula, contaminating the balance and your gloves.
The "Wet Wipe" Technique: Never use a dry brush to clean the balance. This aerosolizes the dust. Use a Kimwipe dampened with methanol or water to trap the particles.
Amber Glassware: While not PPE, utilizing amber vials protects the C-I bond from photolytic cleavage (homolysis), preventing the formation of iodine radicals which are corrosive and volatile.
Emergency Response & Decontamination
In the event of containment breach, execute the following immediately.
Scenario
Immediate Action
Secondary Action
Skin Contact (Solid)
Brush off gently (do not rub), then wash with soap/water for 15 min.
Monitor for redness/sensitization for 24 hours.
Skin Contact (Solution)
Remove gloves immediately. Wash with soap/water.[4] Do NOT use ethanol (enhances absorption).
Consult SDS. If solvent was DMSO/DCM, seek medical evaluation.
Eye Exposure
Flush at eyewash station for 15 minutes. Hold eyelids open.
Mandatory: Seek ophthalmological evaluation. Azaindoles can cause corneal clouding.
Spill (Solid)
Cover with wet paper towels to prevent dust. Scoop into hazardous waste.
Clean area with 10% sodium thiosulfate (neutralizes potential iodine release) then water.
Disposal: The Halogenated Stream
Disposal compliance is critical due to the iodine atom.
Classification: This is Halogenated Organic Waste .[6][7]
Segregation:
Do NOT mix with strong oxidizing acids (Nitric/Sulfuric). Oxidation of the iodide can release elemental Iodine (
) gas, turning your waste container into a toxic fume generator.
Do NOT mix with non-halogenated solvents (Acetone/Methanol) if your facility separates them for fuel blending. The high iodine content makes it unsuitable for standard incineration.
Labeling: Clearly mark "Contains Iodinated Organics."
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
PubChem. (n.d.). Compound Summary: 7-Azaindole (Analogous Hazard Profile). National Library of Medicine. Retrieved October 26, 2023, from [Link]